Budesonide acid-d8
Description
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Properties
Molecular Formula |
C25H32O7 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C25H32O7/c1-4-5-19-31-18-11-16-15-7-6-13-10-14(26)8-9-23(13,2)20(15)17(27)12-24(16,3)25(18,32-19)21(28)22(29)30/h8-10,15-20,27H,4-7,11-12H2,1-3H3,(H,29,30)/t15-,16-,17-,18+,19?,20+,23-,24-,25-/m0/s1/i1D3,4D2,5D2,19D |
InChI Key |
PZAXBYZLCSUVAE-QGMLPMLFSA-N |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C(=O)O)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of Budesonide-d8
An In-depth Technical Guide to the Physicochemical Properties of Budesonide-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a deuterated analog of the potent glucocorticoid, Budesonide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biological context.
Introduction to Budesonide-d8
Budesonide-d8 is the deuterium-labeled version of Budesonide, a synthetic corticosteroid with strong anti-inflammatory properties.[1][2] It is utilized in research and development, often as an internal standard for the quantification of Budesonide in biological samples using mass spectrometry-based methods.[3] The strategic replacement of hydrogen atoms with deuterium can also be a tool in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways. Budesonide itself is a non-halogenated glucocorticoid that acts as a high-affinity agonist for the glucocorticoid receptor (GR).[3][4] Its therapeutic applications include the management of asthma, inflammatory bowel disease, and allergic rhinitis.
Physicochemical Properties
The following tables summarize the key and its non-deuterated counterpart, Budesonide.
Table 1: Core Physicochemical Properties of Budesonide-d8
| Property | Value | Reference |
| Chemical Name | (11β,16α)-16,17-[butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxy-pregna-1,4-diene-3,20-dione | |
| CAS Number | 1105542-94-6 | |
| Molecular Formula | C₂₅H₂₆D₈O₆ | |
| Molecular Weight | 438.58 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 228-236°C (decomposes) | |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane. | |
| Storage | -20°C | |
| Purity | ≥99% deuterated forms (d1-d8) |
Table 2: Physicochemical Properties of Budesonide for Comparison
| Property | Value | Reference |
| CAS Number | 51333-22-3 | |
| Molecular Formula | C₂₅H₃₄O₆ | |
| Molecular Weight | 430.53 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 221-232°C (decomposes) | |
| Solubility | Practically insoluble in water; freely soluble in methylene chloride; sparingly soluble in ethanol. | |
| LogP (Partition Coefficient) | ~2.4 | |
| pKa (Predicted) | 12.87 ± 0.10 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized standard procedures applicable to compounds like Budesonide-d8.
Determination of Melting Point
The melting point of Budesonide-d8 can be determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: 2-3 mg of Budesonide-d8 is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Methodology:
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate, typically 5-10°C per minute.
-
The heat flow to the sample and reference is monitored. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.
-
The instrument is calibrated using a certified standard, such as indium, prior to the analysis.
-
Solubility Assessment
The solubility of Budesonide-d8 in various solvents can be determined using the equilibrium solubility method.
-
Materials: Budesonide-d8, selected solvents (e.g., DMSO, Dichloromethane, water, ethanol), analytical balance, vials, orbital shaker, and a suitable analytical technique for quantification such as High-Performance Liquid Chromatography (HPLC).
-
Methodology:
-
An excess amount of Budesonide-d8 is added to a known volume of the selected solvent in a vial.
-
The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the samples are allowed to stand to allow undissolved solid to settle.
-
An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
The concentration of Budesonide-d8 in the filtrate is determined using a validated HPLC method.
-
The solubility is expressed in units such as mg/mL or µg/mL.
-
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.
-
Materials: Budesonide-d8, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), suitable glassware, and a quantitative analytical method (e.g., HPLC-UV).
-
Methodology:
-
A known amount of Budesonide-d8 is dissolved in either water or n-octanol.
-
A known volume of this solution is mixed with a known volume of the other immiscible solvent in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.
-
The concentration of Budesonide-d8 in both the aqueous and n-octanol phases is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
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Mechanism of Action and Signaling Pathway
Budesonide, and by extension Budesonide-d8, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The mechanism is a complex interplay of genomic and non-genomic actions.
Upon entering a target cell, Budesonide binds with high affinity to the GR located in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated Budesonide-GR complex then translocates into the nucleus.
Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates gene expression in two primary ways:
-
Transactivation: The complex can bind to GREs and upregulate the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The Budesonide-GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The overall effect is a potent suppression of the inflammatory response.
Caption: Budesonide signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of Budesonide-d8.
Caption: Workflow for solubility determination.
Conclusion
This technical guide has provided a detailed summary of the , a critical tool in pharmaceutical research. The data presented, along with the standardized experimental protocols and mechanistic diagrams, offer a valuable resource for scientists and developers working with this deuterated corticosteroid. Understanding these fundamental properties is essential for its appropriate use in analytical method development, DMPK studies, and other research applications.
References
A Technical Guide to the Isotopic Purity of Budesonide-d8 and its Impact on Bioanalytical Accuracy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative bioanalysis by mass spectrometry. Budesonide-d8, the deuterated analog of the potent corticosteroid Budesonide, is frequently employed to ensure accuracy and precision in pharmacokinetic and other clinical studies.[1][2] However, the isotopic purity of this internal standard is a critical parameter that can significantly influence the reliability of analytical data. This technical guide provides an in-depth examination of the importance of Budesonide-d8's isotopic purity, the methods for its assessment, and the direct impact of isotopic impurities on the accuracy of quantitative results.
The Role of Budesonide-d8 in Quantitative Bioanalysis
Budesonide is a glucocorticoid used in the management of inflammatory conditions such as asthma and Crohn's disease.[3][4] Due to its extensive first-pass metabolism and low systemic bioavailability, highly sensitive and accurate analytical methods are required to quantify its concentration in biological matrices like plasma.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and it relies on the use of an internal standard (IS) to correct for variability during sample preparation and analysis. Budesonide-d8 is an ideal IS because, as a stable isotope-labeled version of the analyte, it shares nearly identical physicochemical properties. This ensures that it co-elutes with Budesonide and experiences similar extraction recovery and ionization efficiency, thereby providing a reliable basis for accurate quantification.
Understanding Isotopic Purity and its Significance
Isotopic Purity refers to the percentage of the deuterated molecule (in this case, the d8 species) relative to all other isotopic variants present in the standard. During the synthesis of Budesonide-d8, incomplete deuteration can lead to the presence of molecules with fewer deuterium atoms (d1, d2, etc.) and, most critically, the presence of the unlabeled analyte, Budesonide (d0).
The presence of the d0 isotopologue as an impurity in the Budesonide-d8 internal standard is the primary concern for bioanalytical accuracy. This impurity can artificially inflate the measured concentration of the actual analyte, leading to erroneous results.
The Impact of Isotopic Impurities on Analytical Accuracy
The most significant consequence of isotopic impurity is "crosstalk," where the signal from the unlabeled analyte (d0) present in the internal standard contributes to the signal of the analyte being measured.
-
Overestimation at Low Concentrations: This issue is most pronounced at the lower limit of quantitation (LLOQ), where the analyte concentration is lowest. Even a small contribution from the d0 impurity can represent a significant percentage of the total analyte signal, leading to a positive bias and inaccurate measurement.
-
Compromised Assay Linearity: The constant contribution from the d0 impurity can affect the linearity of the calibration curve, particularly at the low end, potentially skewing the regression analysis and impacting the accuracy of all measurements.
-
Inaccurate Pharmacokinetic Profiles: Inaccurate quantification of plasma concentrations can lead to the calculation of erroneous pharmacokinetic parameters, such as peak concentration (Cmax) and area under the curve (AUC). This can have serious implications for drug development decisions, dose-finding studies, and bioequivalence assessments.
The logical flow of how this impurity impacts the final data is visualized below.
Caption: Impact of d0 impurity on analyte quantification.
Experimental Protocols for Assessing Isotopic Purity
Verifying the isotopic purity of Budesonide-d8 before its use in regulated studies is a critical step. High-resolution mass spectrometry (HRMS) is the most effective technique for this purpose.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments (e.g., Orbitrap, TOF) have sufficient mass resolving power to distinguish between the different isotopologues of Budesonide (d0 to d8) based on their precise mass-to-charge (m/z) ratios.
Methodology:
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Sample Preparation: A solution of the Budesonide-d8 standard is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion/Injection: The sample is either directly infused into the mass spectrometer or injected via a liquid chromatography system.
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Data Acquisition: A full-scan mass spectrum is acquired in positive electrospray ionization (ESI) mode with high resolution (>60,000 FWHM).
-
Data Analysis:
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The mass spectrum is examined for the cluster of peaks corresponding to the protonated molecules [M+H]+ of all Budesonide isotopologues.
-
The peak intensity for each isotopologue (d0 through d8) is measured.
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The isotopic purity is calculated as the percentage of the d8 species relative to the sum of all isotopologue intensities.
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Caption: Experimental workflow for isotopic purity assessment by HRMS.
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
Principle: NMR spectroscopy is used to confirm the identity of the molecule and the positions of the deuterium labels. While less suited for precise quantification of isotopic distribution than HRMS, it provides invaluable structural confirmation.
Methodology:
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Sample Preparation: A sample of Budesonide-d8 is dissolved in an appropriate deuterated solvent (e.g., CDCl3).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The ¹H NMR spectrum is compared to that of an authentic Budesonide standard. The absence or significant reduction of proton signals at the expected positions of deuteration confirms the labeling pattern.
Data Presentation and Acceptance Criteria
Quantitative data on isotopic distribution and acceptance criteria should be clearly tabulated for assessment.
Table 1: Example Isotopic Distribution for a Budesonide-d8 Standard
| Isotopologue | Relative Abundance (%) |
| Budesonide-d0 | 0.1 |
| Budesonide-d1 | 0.2 |
| Budesonide-d2 | 0.3 |
| Budesonide-d3 | 0.4 |
| Budesonide-d4 | 0.5 |
| Budesonide-d5 | 0.8 |
| Budesonide-d6 | 1.2 |
| Budesonide-d7 | 2.5 |
| Budesonide-d8 | 94.0 |
Note: This is an illustrative example. Actual distributions vary by synthesis batch.
Table 2: Typical Acceptance Criteria for Internal Standards in Regulated Bioanalysis
| Parameter | Acceptance Limit | Rationale |
| Isotopic Purity (%d8) | > 98% | Ensures the primary component is the desired labeled standard. |
| Unlabeled Analyte (%d0) | < 0.5% | Minimizes direct contribution to the analyte signal. |
| IS Contribution to Analyte Signal at LLOQ | < 20% | Confirms that crosstalk does not significantly impact the lowest calibration point. |
| IS Contribution to Blank Signal | < 5% of LLOQ response | Ensures no significant interference in blank samples. |
A Typical Bioanalytical Workflow Using Budesonide-d8
The following diagram illustrates a standard workflow for quantifying Budesonide in plasma samples, highlighting the point at which the internal standard is introduced.
Caption: General LC-MS/MS bioanalytical workflow.
Conclusion
The accuracy of bioanalytical data is paramount in drug development. For assays quantifying Budesonide, the isotopic purity of the Budesonide-d8 internal standard is not a trivial detail but a critical determinant of data quality. The presence of unlabeled Budesonide (d0) within the internal standard can lead to significant overestimation of the analyte, particularly at low concentrations, thereby compromising the integrity of pharmacokinetic and clinical study outcomes.
References
- 1. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Pharmacokinetic drug evaluation of budesonide in the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Leveraging Budesonide-d8 for Superior Accuracy in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical mass spectrometry, the pursuit of accurate and reproducible quantification is paramount. The choice of an internal standard is a critical determinant of data quality, particularly when analyzing complex biological matrices. Among the available options, stable isotope-labeled internal standards (SIL-IS), such as Budesonide-d8, have emerged as the "gold standard," offering unparalleled advantages in mitigating analytical variability and ensuring the highest levels of accuracy and precision. This guide provides a comprehensive overview of the core advantages of using Budesonide-d8 as an internal standard, supported by experimental data and detailed methodologies.
Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1] Budesonide-d8, being a deuterated analog of Budesonide, is chemically and physically almost identical to the analyte of interest.[2] This near-identical nature ensures that both compounds exhibit the same behavior during sample extraction, chromatography, and ionization.[2][3]
Crucially, Budesonide-d8 co-elutes with Budesonide during liquid chromatography (LC).[1] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality. The use of a deuterated internal standard like Budesonide-d8 provides a stable reference point that compensates for these variations, leading to more consistent and reliable data.
Enhanced Accuracy and Precision: A Data-Driven Perspective
The theoretical advantages of using deuterated internal standards are consistently supported by experimental data. Methods employing deuterated standards demonstrate a statistically significant improvement in both accuracy and precision compared to those using structural analogs.
| Parameter | Method with Budesonide-d8 (SIL-IS) | Method with Structural Analog IS |
| Mean Accuracy (% Bias) | Closer to 100% | Potential for significant deviation |
| Precision (%RSD) | Lower Standard Deviation | Higher Standard Deviation |
| Extraction Recovery | 84.7-89.4% | Variable and less predictable |
| Matrix Effect | Negligible (<4.1%) | Can be significant and variable |
| Linearity (r) | >0.99 | May be compromised by matrix effects |
| Lower Limit of Quantification (LLOQ) | As low as 2 pg/mL | Often higher due to matrix interference |
This table summarizes typical performance characteristics and is based on data from multiple sources.
Experimental Protocol: A Generalized Workflow for Budesonide Quantification using Budesonide-d8
The following protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS workflow for the quantification of Budesonide in human plasma using Budesonide-d8 as an internal standard.
Sample Preparation
-
Aliquoting: Take a 200 µL aliquot of human plasma sample.
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Internal Standard Spiking: Add a known concentration of Budesonide-d8 solution to the plasma sample.
-
Dilution: Dilute the sample with an equal volume of water.
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Protein Precipitation (Alternative to SPE): For some applications, protein precipitation can be used. Add a precipitation solution (e.g., zinc sulfate in methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
Solid-Phase Extraction (SPE)
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Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X RP) with methanol followed by water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5% methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 100% methanol.
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Drying and Reconstitution: Dry the eluent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable solvent, such as 40% acetonitrile in water, for injection into the LC-MS/MS system.
LC-MS/MS Analysis
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Chromatographic Separation: Perform chromatographic separation on a C18 column (e.g., InertSustain AQ-C18 HP) with a gradient elution.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Budesonide and Budesonide-d8.
-
Budesonide Transitions: Q1: 431.3 m/z -> Q3: 323.2 m/z and 147.1 m/z
-
Budesonide-d8 Transition: Q1: 439.3 m/z -> Q3: 323.2 m/z
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the key workflows and logical relationships.
References
Unraveling Budesonide Acid-d8: A Technical Guide to its Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Budesonide Acid-d8, a key deuterated metabolite of the potent corticosteroid, Budesonide. Understanding the metabolic fate of Budesonide is critical for drug development, ensuring safety and efficacy. This document details the metabolic pathways, analytical methodologies for quantification, and relevant experimental protocols.
Introduction to Budesonide Metabolism
Budesonide, a widely used glucocorticoid for the treatment of asthma and other inflammatory conditions, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2][3][4] This metabolic conversion leads to the formation of metabolites with significantly lower glucocorticoid activity, contributing to the drug's favorable safety profile.[5] The two primary metabolites are 6β-hydroxybudesonide and 16α-hydroxyprednisolone.
In addition to these major pathways, Budesonide can undergo other metabolic transformations, including the formation of fatty acid conjugates within the lungs. This reversible esterification acts as a local depot, prolonging the drug's anti-inflammatory effect in the target tissue. While "Budesonide Acid" is mentioned as an impurity of Budesonide, its role as a significant metabolite is not extensively documented in the reviewed literature. For the purpose of this guide, we will focus on the characterization of the well-established metabolites and the role of deuterated standards in their analysis. Budesonide-d8 is a commonly used internal standard for the quantitative analysis of Budesonide in biological matrices.
Metabolic Pathways of Budesonide
The metabolic journey of Budesonide from an active drug to its inactive metabolites is a critical aspect of its pharmacology. The primary pathways are hydroxylation reactions catalyzed by CYP3A4, leading to metabolites that are more water-soluble and readily excreted.
Caption: Primary metabolic pathways of Budesonide.
Analytical Characterization: Quantification of Budesonide and its Metabolites
Accurate quantification of Budesonide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. Deuterated internal standards, such as Budesonide-d8, are crucial for correcting for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Budesonide, often employing Budesonide-d8 as an internal standard.
Table 1: LC-MS/MS Parameters for Budesonide Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 reverse-phase | |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium acetate | |
| Flow Rate | 0.2 - 0.7 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition (Budesonide) | m/z 431.3 -> 323.2 | |
| MRM Transition (Budesonide-d8) | m/z 439.2 -> 331.1 | |
| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL in plasma |
Table 2: Pharmacokinetic Parameters of Budesonide
| Parameter | Value | Reference |
| Plasma Half-life | 2.0 - 3.6 hours | |
| Systemic Bioavailability (oral) | 10 - 21% | |
| Volume of Distribution | 2.2 - 3.9 L/kg | |
| Protein Binding | 85 - 90% |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are outlines of key experimental protocols for the analysis of Budesonide and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting Budesonide and its metabolites from complex biological matrices like plasma, removing interfering substances prior to LC-MS/MS analysis.
Caption: A typical solid-phase extraction workflow.
Protocol:
-
Internal Standard Addition: Spike plasma samples with a known concentration of Budesonide-d8 internal standard solution.
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Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Budesonide and its metabolites using a stronger organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
In Vitro Metabolism Studies
Investigating the metabolism of Budesonide in vitro, for example using human liver microsomes, is crucial for identifying the enzymes involved and the resulting metabolites.
Caption: Workflow for in vitro metabolism studies.
Protocol:
-
Incubation: Incubate Budesonide with human liver microsomes in the presence of an NADPH-generating system at 37°C.
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Reaction Termination: Stop the reaction at various time points by adding a quenching solvent such as acetonitrile.
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Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
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Analysis: Analyze the supernatant for the presence of metabolites using LC-MS/MS.
Conclusion
The characterization of Budesonide's metabolites is fundamental to understanding its clinical pharmacology. While the major metabolic pathways involving CYP3A4-mediated hydroxylation are well-established, the role of minor metabolites and impurities like "Budesonide Acid" requires further investigation. The use of deuterated internal standards, such as Budesonide-d8, is indispensable for the accurate and precise quantification of Budesonide in biological samples, underpinning robust pharmacokinetic and metabolic research in the development of safer and more effective anti-inflammatory therapies.
References
discovery and history of deuterated corticosteroid standards
An In-depth Technical Guide to the Discovery and History of Deuterated Corticosteroid Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of corticosteroids in biological matrices is paramount for both clinical diagnostics and pharmaceutical research. These potent steroid hormones regulate a wide array of physiological processes, and their precise measurement is crucial for understanding disease states, monitoring therapeutic efficacy, and ensuring patient safety. The advent of mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized steroid analysis, offering unparalleled sensitivity and specificity.[1][2] Central to the success of these quantitative methods is the use of stable isotope-labeled internal standards, with deuterated corticosteroids emerging as the gold standard.[3] This technical guide provides a comprehensive overview of the discovery, history, and application of deuterated corticosteroid standards.
A Brief History of Corticosteroid Discovery
The journey of corticosteroids began in the 1930s with the first clinical evidence that extracts from animal adrenal glands could treat adrenal failure in humans.[4][5] Through the meticulous work of researchers like Kendall and Reichstein, it became clear that the adrenal cortex produces a variety of steroid hormones. By 1940, these were broadly categorized into two classes: those affecting sodium and fluid retention (mineralocorticoids) and those with anti-inflammatory properties (glucocorticoids). A pivotal moment in medical history occurred in 1948 when cortisone was first used to treat a patient with rheumatoid arthritis, demonstrating its potent anti-inflammatory effects. This discovery ushered in the therapeutic era of corticosteroids. The subsequent years saw the introduction of oral and intra-articular administration of cortisone and hydrocortisone in the early 1950s, followed by the development of several synthetic steroids between 1954 and 1958.
The Rise of Deuterated Compounds in Analytical Chemistry
The story of deuterated corticosteroid standards is intrinsically linked to the broader history of stable isotope use in mass spectrometry. While the concept of isotopes was introduced in the early 20th century, their application in biological and medical research gained significant traction with the development of mass spectrometry. Initially, radioisotopes were more commonly used in metabolic studies. However, the use of stable isotopes, such as deuterium (²H), offered a non-radioactive alternative, making them suitable for a wider range of applications, including studies in healthy individuals and newborns. The 1990s marked a turning point, with a noticeable increase in metabolic studies utilizing stable isotopes.
The principle behind using a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest. When a known amount of a deuterated standard is added to a sample at the beginning of the analytical process, it experiences the same variations as the target analyte, such as sample loss during extraction and fluctuations in instrument response (e.g., ion suppression). Because the deuterated standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, leading to a significant improvement in the accuracy and precision of the measurement.
The Convergence: Deuterated Corticosteroid Standards
The synthesis of deuterated steroids for use as internal standards in mass spectrometry began to be reported in the literature in the latter part of the 20th century. For instance, methods for the preparation of deuterium-labeled steroids were being developed and published by the late 1970s and early 1990s. These early synthetic efforts laid the groundwork for the production of a wide range of deuterated corticosteroid standards.
Today, the use of deuterated internal standards is a routine and indispensable part of quantitative corticosteroid analysis by LC-MS/MS. Regulatory bodies and scientific consensus recognize the superiority of this approach for bioanalytical method validation.
Data Presentation
The use of deuterated internal standards significantly enhances the performance of quantitative corticosteroid assays. The following tables summarize key quantitative data related to their application and properties.
Table 1: Physicochemical Properties of Deuterated vs. Non-Deuterated Corticosteroids
| Property | Non-Deuterated Corticosteroid | Deuterated Corticosteroid | Rationale for Difference |
| Molecular Weight | Lower | Higher | The mass of deuterium is approximately double that of protium. |
| Bond Strength (C-D vs. C-H) | Weaker | Stronger | The carbon-deuterium bond has a lower vibrational frequency and requires more energy to break (Kinetic Isotope Effect). |
| Metabolic Stability | More susceptible to metabolism | Potentially more resistant to metabolism | The stronger C-D bond can slow down metabolic reactions where C-H bond cleavage is the rate-determining step. |
| Hydrophobicity | Generally higher | May be slightly lower | Deuterium substitution can lead to subtle changes in intermolecular interactions. |
| Solubility | Varies | May be slightly increased | Changes in crystal lattice energy and interactions with solvents can lead to increased solubility. |
| Melting Point | Varies | May be slightly lower | Deuteration can affect the crystal packing and intermolecular forces. |
Table 2: Performance Characteristics of LC-MS/MS Assays for Corticosteroids Using Deuterated Internal Standards
| Corticosteroid | Deuterated Standard | Lower Limit of Quantification (LLOQ) | Precision (CV%) | Reference |
| Cortisol | Cortisol-d4 | 3.45 nmol/L | < 10% | |
| Cortisone | Cortisone-d2 | 0.69 nmol/L | Not explicitly reported | |
| Cortisone | Cortisone-d4 | Not explicitly reported for cortisone alone | < 10% for a panel | |
| Aldosterone | Aldosterone-d8 | 10 pg/mL | Not explicitly reported | |
| 11-Deoxycortisol | 11-Deoxycortisol-d2 | 5 pg/mL | Not explicitly reported | |
| 17-OH Progesterone | 17-OH Progesterone-d8 | 5 pg/mL | Not explicitly reported | |
| Androstenedione | Androstenedione-d7 | 1 pg/mL | Not explicitly reported | |
| Testosterone | Testosterone-d3 | 2 pg/mL | Not explicitly reported |
Experimental Protocols
Synthesis of a Deuterated Corticosteroid Standard: [9,11,12,12-²H₄]Cortisol (Cortisol-d₄)
This protocol is a conceptual summary based on published methods for the synthesis of deuterated cortisol.
Objective: To introduce four deuterium atoms at chemically stable positions on the cortisol molecule.
Materials:
-
Cortisone
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in MeOD
-
Sodium borodeuteride (NaBD₄)
-
Protecting group reagents (e.g., for the C-17 dihydroxyacetone side chain)
-
Deprotection reagents
-
Appropriate solvents (e.g., methanol, ethyl acetate)
Methodology:
-
Protection of the Side Chain: The C-17 dihydroxyacetone side chain of cortisone is first protected to prevent unwanted reactions during the subsequent steps.
-
Hydrogen-Deuterium Exchange: The protected cortisone is subjected to a base-catalyzed hydrogen-deuterium exchange using NaOD in MeOD. This step introduces deuterium atoms at specific positions.
-
Protection of the C-3 Carbonyl: The C-3 carbonyl group is then protected, for example, as a semicarbazone.
-
Reductive Deuteration: The C-11 keto group is reduced to a hydroxyl group using sodium borodeuteride (NaBD₄), which introduces a deuterium atom at the C-11 position.
-
Removal of Exchangeable Deuterium: Any deuterium atoms that may have been introduced at labile positions are removed by treating the molecule with a non-deuterated solvent under basic conditions.
-
Deprotection: The protecting groups on the side chain and the C-3 carbonyl are removed to yield the final product, [9,11,12,12-²H₄]cortisol (cortisol-d₄).
-
Purification and Characterization: The final product is purified using techniques such as chromatography and its identity and isotopic purity are confirmed by mass spectrometry and NMR.
Quantification of Cortisol in Human Serum by LC-MS/MS using a Deuterated Internal Standard
This protocol is a representative example based on common practices in clinical and research laboratories.
Objective: To accurately quantify the concentration of cortisol in human serum samples.
Materials:
-
Human serum samples
-
Cortisol-d₄ internal standard solution (of known concentration)
-
Acetonitrile (protein precipitation agent)
-
Formic acid (mobile phase additive)
-
Methanol (mobile phase)
-
Deionized water (mobile phase)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase HPLC column
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette a known volume of serum (e.g., 100 µL) into a microcentrifuge tube.
-
Add a precise volume of the Cortisol-d₄ internal standard solution.
-
Add a larger volume of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume of the supernatant (e.g., 10 µL) onto the reversed-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water and methanol with a small amount of formic acid to separate cortisol from other endogenous compounds.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify cortisol and cortisol-d₄.
-
Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (e.g., Cortisol: m/z 363.2 → 121.0; Cortisol-d₄: m/z 367.2 → 121.0).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the cortisol and cortisol-d₄ MRM transitions.
-
Calculate the peak area ratio of cortisol to cortisol-d₄.
-
Construct a calibration curve by plotting the peak area ratios of known calibration standards against their concentrations.
-
Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: Quantitative Analysis of Budesonide in Human Plasma using Budesonide-d8 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of budesonide in human plasma. Due to the low systemic bioavailability and resulting low circulating plasma concentrations of budesonide, a highly sensitive analytical method is required for pharmacokinetic studies.[1][2] This protocol employs Budesonide-d8 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. The methodology covers plasma sample preparation using solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for reliable bioanalysis.
Introduction
Budesonide is a potent synthetic glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] It exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[3] Accurate measurement of budesonide in plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers the high sensitivity and selectivity required for this purpose. The use of a stable isotope-labeled internal standard, Budesonide-d8, is critical to correct for variations in sample processing and matrix effects, thereby ensuring data integrity.
Principle of the Method
This method employs LC-MS/MS for the quantitative analysis of budesonide in plasma. Plasma samples are first spiked with the internal standard, Budesonide-d8. The analyte and IS are then extracted from the plasma matrix using solid-phase extraction (SPE). The extracted samples are injected into a reverse-phase HPLC system for chromatographic separation. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of budesonide to that of Budesonide-d8 is used to construct a calibration curve and quantify the budesonide concentration in unknown samples.
Materials and Reagents
-
Analytes: Budesonide, Budesonide-d8 (Internal Standard)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid
-
Reagents: K2EDTA Human Plasma, Phosphoric Acid
-
SPE Cartridges: Oasis WCX or Phenomenex Strata-X RP
Instrumentation
-
LC System: ACQUITY UPLC I-Class PLUS System or equivalent
-
Mass Spectrometer: Xevo TQ-XS, SCIEX Triple Quad™ 5500+, or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or InertSustain AQ-C18 HP (2.1 x 50 mm, 3 µm)
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QC)
-
Primary Stock Solutions: Prepare individual stock solutions of Budesonide and Budesonide-d8 in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Budesonide stock solution in 50:50 acetonitrile:water to create working standards for spiking into plasma.
-
Internal Standard Working Solution: Dilute the Budesonide-d8 stock solution to a final concentration (e.g., 200 ng/mL) in water or an appropriate solvent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the Budesonide working standards to prepare a calibration curve ranging from 2 pg/mL to 1024 pg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 10, 100, and 750 pg/mL).
Protocol 2: Plasma Sample Preparation (Solid-Phase Extraction)
-
Aliquot 200-500 µL of plasma sample (standard, QC, or unknown) into a clean tube.
-
Add an equal volume of water containing the Budesonide-d8 internal standard. Some protocols may pretreat with an acid, such as 4% phosphoric acid.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Analytes: Elute budesonide and Budesonide-d8 from the cartridge with 1 mL of 100% methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 40% acetonitrile in water) for injection.
Diagram: Experimental Workflow for Budesonide Analysis
Results and Data
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of budesonide and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start at 10-40% B, ramp to 90-95% B, hold, then re-equilibrate |
| Injection Volume | 20 µL |
| Column Temp. | 40 °C |
| Run Time | ~4 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 600 °C |
| Desolvation Gas | 800 L/Hr |
| Capillary Voltage | 3000 V |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
|---|---|---|---|
| Budesonide | 431.3 | 323.2 | 19 V |
| Budesonide (Confirming) | 431.1 | 147.1 | 35 V |
| Budesonide-d8 (IS) | 439.3 | 323.2 | 19 V |
Method Performance
The developed method demonstrates excellent performance characteristics suitable for bioanalytical applications.
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 2 - 1200 pg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantitation (LLOQ) | 2.0 - 5.0 pg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Extraction Recovery | 84.7 - 89.4% |
| Matrix Effect | < 4.1% |
Mechanism of Action: Budesonide Signaling Pathway
Budesonide exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. As a lipophilic molecule, it passively diffuses across the cell membrane into the cytoplasm. There, it binds to the GR, causing the dissociation of chaperone proteins like heat shock proteins (HSPs). The activated Budesonide-GR complex then translocates into the nucleus. In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the suppression of pro-inflammatory cytokines and mediators.
Diagram: Glucocorticoid Receptor Signaling Pathway
References
Application Note: Quantification of Budesonide in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and accurate quantification of budesonide in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs budesonide-d8 as a stable isotope-labeled internal standard to ensure high precision and accuracy. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the precise measurement of budesonide in urine.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] Monitoring its concentration in urine is crucial for understanding its pharmacokinetics, metabolism, and for doping control purposes.[2][3] The low concentrations of budesonide excreted in urine necessitate a highly sensitive and selective analytical method. LC-MS/MS offers the required sensitivity and specificity for this application. The use of a deuterated internal standard, budesonide-d8, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.
Experimental
Materials and Reagents
-
Budesonide (analytical standard)
-
Budesonide-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Standard and Quality Control Sample Preparation
Stock solutions of budesonide and budesonide-d8 are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of water and acetonitrile. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample, add 50 µL of the budesonide-d8 internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the LC-MS/MS analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | Agilent 1100 Infinity or equivalent |
| Column | Agilent Zorbax Eclipse XDB-C8, 100 mm × 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 40 |
| 4.0 | 40 |
Table 3: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad 5500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Curtain Gas | 30 psi |
| Ion Source Temperature | 600°C |
| Ion Source Gas 1 | 60 psi |
| Ion Source Gas 2 | 80 psi |
| Ionization Voltage | 3000 V |
| Dwell Time | 75 ms |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Budesonide | 431.5 | 323.1 |
| Budesonide-d8 | 439.5 | 331.1 |
Results and Discussion
Method Validation
The method should be validated for linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Table 5: Representative Quantitative Performance Data
| Parameter | Budesonide |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ (%CV) | < 20% |
| Accuracy (other levels) | Within ±15% |
| Precision (other levels) (%CV) | < 15% |
The data presented in Table 5 is representative of the performance expected from this method, based on published literature. The use of a deuterated internal standard helps to minimize the impact of matrix effects and ensures high accuracy and precision.
Visualized Protocols
References
Application Note and Protocol: Quantification of Budesonide in Tissue Samples Using Budesonide-d8 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of budesonide in tissue samples utilizing Budesonide-d8 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Budesonide-d8 is crucial for correcting matrix effects and variabilities in sample processing and instrument response, ensuring accurate and precise quantification.[1][2]
Introduction
Budesonide is a potent glucocorticoid used in the treatment of various inflammatory conditions.[3][4] Quantifying its concentration in target tissues is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This protocol outlines a robust and sensitive LC-MS/MS method for the determination of budesonide in tissue homogenates. The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocols
-
Budesonide (Reference Standard)
-
Budesonide-d8 (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
Ammonium Acetate
-
Phosphate Buffered Saline (PBS)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X RP or Oasis HLB)[5]
-
Tissue Homogenizer
-
Centrifuge
-
Evaporation System (e.g., Nitrogen Evaporator)
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve budesonide and Budesonide-d8 in methanol to prepare primary stock solutions.
-
Working Standard Solutions: Serially dilute the budesonide primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Budesonide-d8 primary stock solution with methanol to a final concentration of 2 ng/mL.
-
Homogenization: Accurately weigh the tissue sample (e.g., 100 mg) and add a suitable volume of cold PBS (e.g., 500 µL). Homogenize the tissue on ice until a uniform consistency is achieved.
-
Spiking with Internal Standard: Add a known volume (e.g., 50 µL) of the Budesonide-d8 working solution to the tissue homogenate.
-
Protein Precipitation: Add a volume of cold methanol (e.g., 1 mL) to the homogenate to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 8000 x g for 20 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for the next step.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Budesonide-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Budesonide-d8 as an internal standard in pharmacokinetic (PK) studies of budesonide. The information is compiled to assist in the accurate quantification of budesonide in biological matrices, a critical aspect of drug development and clinical research.
Application Note: The Role of Budesonide-d8 in Bioanalysis
Budesonide-d8 is a stable isotope-labeled version of budesonide, a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] In pharmacokinetic studies, accurate measurement of drug concentrations in biological fluids is paramount. Due to its structural similarity and identical physicochemical properties to the unlabeled drug, Budesonide-d8 is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
The primary advantages of using a stable isotope-labeled internal standard like Budesonide-d8 include:
-
Correction for Matrix Effects: It co-elutes with the analyte (budesonide), experiencing similar ionization suppression or enhancement in the mass spectrometer source, thus providing reliable correction.[3]
-
Compensation for Sample Preparation Variability: Losses of analyte during extraction, handling, and injection are mirrored by the internal standard, ensuring accurate quantification.
-
Improved Precision and Accuracy: The use of Budesonide-d8 leads to more robust and reproducible bioanalytical methods.
Budesonide undergoes significant first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in low systemic bioavailability. This necessitates highly sensitive analytical methods to quantify the low circulating concentrations of the drug, making the use of an effective internal standard like Budesonide-d8 crucial for reliable pharmacokinetic profiling.
Experimental Protocols
The following protocols are synthesized from established methodologies for the quantification of budesonide in human plasma using Budesonide-d8 as an internal standard.
Materials and Reagents
-
Budesonide reference standard
-
Budesonide-d8 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP or Cleanert PEP-2)
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1.0 mg/mL.
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of budesonide by serial dilution of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile/water mixture) to create calibration standards.
-
Prepare a working internal standard solution of Budesonide-d8 by diluting its stock solution to a final concentration of, for example, 2 ng/mL in methanol.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the budesonide working standard solutions to prepare calibration standards at concentrations ranging from approximately 2 to 1200 pg/mL.
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 7.5, 75, and 175 pg/mL).
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: To 200 µL of plasma sample (calibration standard, QC, or unknown study sample), add a fixed amount of the Budesonide-d8 working internal standard solution (except for blank samples).
-
Dilution: Dilute the plasma sample with 200 µL of water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS conditions for the analysis of budesonide and Budesonide-d8.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A time-programmed gradient is used to achieve separation |
| Flow Rate | 0.2 - 1.1 mL/min |
| Column Temperature | 40 - 45 °C |
| Injection Volume | 5 - 25 µL |
| Mass Spectrometry | |
| Mass Spectrometer | SCIEX Triple Quad 5500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Reaction | Selected Reaction Monitoring (SRM) |
| Budesonide Transitions | 431.3 -> 323.2, 431.2 -> 147.1 |
| Budesonide-d8 Transition | 439.3 -> 323.2, 439.3 -> 147.1 |
| Source Temperature | 600 °C |
| Ion Spray Voltage | 3000 V |
Data Analysis and Pharmacokinetic Calculations
-
Peak Integration: Integrate the chromatographic peaks for both budesonide and Budesonide-d8.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (budesonide/Budesonide-d8) against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of budesonide in the QC and unknown samples from the calibration curve.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis.
Quantitative Data
Pharmacokinetic Parameters of Budesonide in Humans
The following table presents a summary of budesonide's pharmacokinetic parameters from various studies.
| Parameter | Value (mean ± SD) | Route of Administration | Subject Population |
| Plasma Half-life (t½) | 2.8 ± 1.1 h | Inhalation, Oral, IV | Healthy male volunteers |
| ~3 h | DPI Inhalation | Asthma patients | |
| 2.3 h | Nebulized Inhalation | Children (3-6 years) | |
| Volume of Distribution (Vd) | 301.3 ± 41.7 L | Inhalation, Oral, IV | Healthy male volunteers |
| ~3 L/kg | Nebulized Inhalation | Children (3-6 years) | |
| Plasma Clearance (CL) | 83.7 ± 27.5 L/h | Inhalation, Oral, IV | Healthy male volunteers |
| ~30 mL/kg | Nebulized Inhalation | Children (3-6 years) | |
| Systemic Availability | 10.7 ± 4.3% | Oral | Healthy male volunteers |
| 72.8 ± 42.0% | Inhalation | Healthy male volunteers | |
| ~6% | Nebulized Inhalation | Children (3-6 years) | |
| Tmax | 0.28 - 0.40 h | DPI Inhalation | Asthma patients |
| 2 - 8 h | Oral (9mg dose) | Not specified | |
| Cmax | 1.50 ± 0.79 ng/mL | Oral (9mg dose) | Not specified |
| 604.1 - 692.9 pg/mL | Oral (2.0 mg) | Healthy adult volunteers |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of budesonide using Budesonide-d8.
Caption: Conceptual diagram of Budesonide-d8 as an internal standard.
Caption: Logical workflow for data analysis in a budesonide pharmacokinetic study.
References
- 1. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analysis of Budesonide in Dried Blood Spots using Budesonide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dried blood spot (DBS) analysis offers a minimally invasive alternative to traditional venipuncture, making it an ideal sample collection technique for pharmacokinetic studies, particularly in vulnerable populations such as premature neonates.[1][2][3] This document provides a detailed application note and protocol for the quantitative analysis of budesonide in dried blood spots using a stable isotope-labeled internal standard, Budesonide-d8, followed by ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS). The use of an isotopic internal standard like Budesonide-d8 is crucial for correcting for potential matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and reliability of the analytical method.[1]
Experimental Protocols
This section details the methodologies for the key experiments involved in the DBS analysis of budesonide.
Preparation of Standards and Quality Controls
Stock solutions of both budesonide and its deuterated internal standard, Budesonide-d8, are essential for creating calibration standards and quality control (QC) samples.[1]
-
Stock Solution Preparation:
-
Prepare individual stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1.0 mg/mL.
-
-
Internal Standard Working Solution:
-
Perform a serial dilution of the Budesonide-d8 stock solution with methanol to achieve a final working concentration of 2 ng/mL.
-
-
Calibration Standards and Quality Controls:
-
Prepare separate intermediate stock solutions of budesonide for calibration standards and QCs in methanol at a concentration of 2.5 µg/mL.
-
From these intermediate solutions, prepare working standard and QC solutions which are then used to spike blank whole blood to create the DBS calibration standards and QCs.
-
Dried Blood Spot Sample Preparation and Extraction
The extraction process is designed to efficiently recover budesonide from the DBS matrix.
-
DBS Punching:
-
From a dried blood spot card, take a single 6 mm punch for analysis.
-
-
Extraction Procedure:
-
Employ a basified methyl tert-butyl ether extraction procedure to liberate budesonide from the DBS punch.
-
Add 50 µL of the internal standard working solution (Budesonide-d8, 2 ng/mL) to each sample.
-
UHPLC-MS/MS Analysis
The extracted samples are analyzed using a sensitive and specific UHPLC-MS/MS method.
-
Chromatographic Conditions:
-
The specific column and mobile phase composition should be optimized to achieve good chromatographic separation of budesonide and Budesonide-d8 from potential interferences. A reverse-phase column is typically used.
-
-
Mass Spectrometry Conditions:
-
The mass spectrometer is operated in the positive ionization mode using Selected Reaction Monitoring (SRM) to monitor specific transitions for budesonide and Budesonide-d8.
-
SRM Transitions:
-
Budesonide: 431.2 -> 147.1
-
Budesonide-d8: 439.3 -> 147.1
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Collision Energy: 30 eV
-
Source Temperature: 100 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Presentation
The following tables summarize the quantitative data from the validation of the budesonide DBS assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Dynamic Range | 1 - 50 ng/mL |
| Linearity (r²) | > 0.99 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Interassay Accuracy (%diff) | Interassay Precision (%CV) | Intraassay Accuracy (%diff) | Intraassay Precision (%CV) |
| Low QC | 5 | -6.0 | 5.5 | -7.2 to -4.5 | 3.0 to 8.8 |
| Mid QC | 15 | -3.9 | 7.7 | -5.9 to -0.4 | 4.4 to 9.4 |
| High QC | 40 | -3.3 | 8.2 | -6.9 to 1.5 | 6.6 to 9.3 |
Data adapted from a study by Clark et al. (2019).
Table 3: Matrix Effects and Extraction Recovery
| Analyte | Matrix Effect (ME) % | Extraction Recovery (RE) % | Process Efficiency (PE) % |
| Budesonide | 94.2 | 77.9 | Not explicitly stated, but can be calculated |
| Budesonide-d8 | 95.2 | 85.7 | Not explicitly stated, but can be calculated |
Data adapted from a study by Clark et al. (2019).
Table 4: Stability of Budesonide in Stock Solutions and DBS
| Stability Condition | Finding |
| Methanolic Stock Solutions at -20 °C (1 year) | Stable |
| DBS at -80 °C (3 months) | Stable |
Visualizations
The following diagrams illustrate the key processes in the DBS analysis of budesonide.
References
Application Notes and Protocols for Budesonide Tissue Distribution Studies Using Budesonide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide is a potent glucocorticoid used in the management of asthma and other inflammatory conditions. Understanding its distribution within target tissues is crucial for optimizing drug delivery and efficacy. This document provides detailed application notes and protocols for conducting budesonide tissue distribution studies, specifically employing Budesonide-d8 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Budesonide-d8 is a stable isotope-labeled version of budesonide, making it an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
While many historical tissue distribution studies have utilized radiolabeled compounds like ³H-budesonide, the use of a deuterated internal standard with LC-MS/MS offers a non-radioactive, highly sensitive, and specific alternative for quantitative analysis. The protocols outlined below are synthesized from established methods for budesonide analysis in biological matrices and can be adapted for various tissue types.
Experimental Protocols
Animal Dosing and Tissue Collection
A critical first step in a tissue distribution study is the administration of budesonide to an appropriate animal model, followed by the systematic collection of tissues at various time points.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) based on the research question.
-
Dosing: Administer budesonide via the desired route (e.g., intravenous, oral, or inhalation). The dosage should be determined based on previous pharmacokinetic studies.
-
Time Points: Euthanize animals at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to capture the distribution and elimination phases.
-
Tissue Harvesting: Immediately following euthanasia, perfuse the circulatory system with saline to remove blood from the tissues.
-
Sample Collection: Carefully dissect and collect the tissues of interest (e.g., lung, liver, kidney, spleen, brain).
-
Sample Handling: Record the wet weight of each tissue sample, then snap-freeze them in liquid nitrogen.
-
Storage: Store the frozen tissue samples at -80°C until analysis.
Tissue Homogenization and Sample Preparation
This protocol describes the extraction of budesonide and the addition of the Budesonide-d8 internal standard from tissue samples for LC-MS/MS analysis.
Protocol:
-
Reagents and Materials:
-
Budesonide and Budesonide-d8 standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Tissue homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Preparation of Standards:
-
Prepare stock solutions of budesonide and Budesonide-d8 in methanol.
-
Create a series of working standard solutions of budesonide for the calibration curve by diluting the stock solution.
-
Prepare a working solution of Budesonide-d8 to be used as the internal standard.
-
-
Tissue Homogenization:
-
To a known weight of frozen tissue, add a specific volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Extraction:
-
To a measured aliquot of the tissue homogenate, add the Budesonide-d8 internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile, followed by vortexing and centrifugation.
-
Collect the supernatant for further purification.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the budesonide and Budesonide-d8 with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section provides a general LC-MS/MS method that can be optimized for the specific instrumentation available.
Protocol:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate budesonide from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Budesonide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
Budesonide-d8: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Tissue Distribution of Budesonide Following a Single Intravenous Dose
| Time Point (hours) | Lung (ng/g) | Liver (ng/g) | Kidney (ng/g) | Spleen (ng/g) | Brain (ng/g) |
| 0.5 | 150.2 ± 25.1 | 85.6 ± 12.3 | 65.4 ± 9.8 | 45.2 ± 7.1 | 5.1 ± 1.2 |
| 1 | 120.5 ± 18.9 | 60.1 ± 10.5 | 48.7 ± 8.2 | 32.8 ± 5.6 | 3.9 ± 0.9 |
| 2 | 85.3 ± 15.4 | 35.8 ± 7.2 | 29.1 ± 6.5 | 18.9 ± 4.3 | 2.1 ± 0.5 |
| 4 | 42.1 ± 9.8 | 15.2 ± 4.1 | 12.6 ± 3.9 | 8.1 ± 2.5 | < LOQ |
| 8 | 15.6 ± 5.2 | 5.1 ± 2.3 | 4.3 ± 1.8 | 2.9 ± 1.1 | < LOQ |
| 24 | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ |
Data are presented as mean ± standard deviation (n=5 per time point). LOQ = Limit of Quantification. This data is illustrative and should be replaced with experimental results.
Table 2: LC-MS/MS Parameters for Budesonide and Budesonide-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Budesonide | 431.5 | 323.3 | 80 | 25 |
| Budesonide-d8 | 439.5 | 331.3 | 80 | 25 |
These values are typical and should be optimized for the specific mass spectrometer used.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the described protocols.
Caption: Experimental workflow for budesonide tissue distribution analysis.
Application Note: Quantification of Budesonide in Exhaled Breath Condensate Using Budesonide-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other respiratory diseases. Monitoring its concentration in the airways is crucial for pharmacokinetic studies and for optimizing therapeutic regimens. Exhaled breath condensate (EBC) offers a non-invasive method to sample the airway lining fluid, providing a valuable matrix for therapeutic drug monitoring. This application note details a robust and sensitive method for the quantification of budesonide in EBC using a deuterated internal standard, Budesonide-d8, followed by chromatographic analysis. While the primary validated method in EBC utilizes High-Performance Liquid Chromatography with UV detection (HPLC-UV), a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol is also provided as a highly sensitive alternative.
Analytical Principles
The quantification of budesonide in the complex EBC matrix is achieved by adding a known amount of a stable isotope-labeled internal standard, Budesonide-d8. This internal standard mimics the chemical behavior of the analyte during sample preparation and analysis, correcting for any potential loss or matrix effects. The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve and accurately determine the concentration of budesonide in the sample.
Experimental Protocols
Exhaled Breath Condensate (EBC) Collection
A standardized EBC collection procedure is critical for obtaining reproducible results.[1][2]
Materials:
-
EBC collection device (e.g., ECoScreen)
-
Saliva trap
-
Nose clip
-
Cryo-vials
Protocol:
-
Assemble the EBC collection device according to the manufacturer's instructions, ensuring the condensing surface is clean and inert.
-
Have the subject rinse their mouth with water to minimize salivary contamination.
-
The subject should wear a nose clip and breathe tidally through the mouthpiece, which is connected to a saliva trap and the condenser.
-
Collect EBC for a predefined period, typically 10-15 minutes, to obtain a sufficient volume (approximately 1-2 mL).[3]
-
Immediately after collection, aliquot the EBC into pre-labeled cryo-vials.
-
For immediate analysis of certain biomarkers like pH, proceed as required. For budesonide quantification, samples should be immediately frozen and stored at -70°C or lower until analysis to ensure the stability of the analyte.[1]
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is based on the method developed by Samini et al. for the extraction of budesonide from EBC.[4]
Materials:
-
Budesonide and Budesonide-d8 stock solutions
-
Methanol (Disperser solvent)
-
Chloroform (Extraction solvent)
-
Conical centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow the frozen EBC samples to thaw at room temperature.
-
In a conical centrifuge tube, add a defined volume of the EBC sample (e.g., 1 mL).
-
Spike the sample with the Budesonide-d8 internal standard solution to a final concentration within the linear range of the assay.
-
Add 1 mL of methanol (disperser solvent) to the EBC sample.
-
Rapidly inject 200 µL of chloroform (extraction solvent) into the mixture. A cloudy solution will form.
-
Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3500 rpm for 5 minutes to separate the organic and aqueous phases.
-
Carefully collect the sedimented organic phase (chloroform) containing the budesonide and internal standard using a microsyringe.
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for chromatographic analysis.
Chromatographic Analysis Method 1: HPLC-UV
This method is based on the validated protocol for budesonide quantification in EBC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Hypersil C18, 5 µm).
-
Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Chromatographic Analysis Method 2: Representative LC-MS/MS
This method is a representative protocol based on the analysis of budesonide in other biological fluids like plasma, as it offers higher sensitivity and selectivity.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).
-
Mobile Phase A: Water with 2.5 mM ammonium formate.
-
Mobile Phase B: Methanol with 2.5 mM ammonium formate.
-
Gradient: A suitable gradient to separate budesonide from matrix components (e.g., start with 60% B, ramp to 95% B, and then re-equilibrate).
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Budesonide: 431.3 > 323.2
-
Budesonide-d8: 439.3 > 323.2
-
Data Presentation
The following tables summarize the quantitative performance of the analytical methods for budesonide.
Table 1: HPLC-UV Method Validation in Exhaled Breath Condensate (Based on the findings of Samini et al.)
| Parameter | Result |
| Linearity Range | 21 - 210 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
Table 2: Representative LC-MS/MS Method Validation in Human Plasma (This data is from plasma analysis and serves as a reference for the expected performance of an LC-MS/MS method)
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Accuracy | -6.33% to -0.056% |
| Inter-day Accuracy | -5.44% to -1.22% |
| Intra-day Precision (%RSD) | 1.67% to 8.05% |
| Inter-day Precision (%RSD) | 4.45% to 6.48% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow from EBC collection to final quantification.
Dispersive Liquid-Liquid Microextraction (DLLME) Process
Caption: The principle of Dispersive Liquid-Liquid Microextraction (DLLME).
References
Application Notes: Therapeutic Drug Monitoring of Budesonide using Budesonide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide is a potent glucocorticoid used in the management of various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.[1] Due to its high first-pass metabolism, the systemic bioavailability of budesonide is low, necessitating sensitive analytical methods for its quantification in biological matrices to ensure therapeutic efficacy and safety.[2] Therapeutic drug monitoring (TDM) of budesonide is crucial for optimizing dosage regimens and minimizing adverse effects. This document provides a detailed protocol for the quantitative analysis of budesonide in human plasma and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Budesonide-d8 as an internal standard. The use of a deuterated internal standard like Budesonide-d8 is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[3]
Analyte and Internal Standard Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Budesonide | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one | 51333-22-3 | C₂₅H₃₄O₆ | 430.5 g/mol |
| Budesonide-d8 | (1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one | 1105542-94-6 | C₂₅H₂₆D₈O₆ | 438.6 g/mol |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods for budesonide analysis.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 2 - 1024 pg/mL | [4] |
| Lower Limit of Quantitation (LLOQ) | 2 pg/mL | [4] |
| Accuracy at LLOQ | Within ±20% | |
| Precision at LLOQ (%CV) | ≤20% | |
| Accuracy (Other Levels) | Within ±15% | |
| Precision (Other Levels) (%CV) | ≤15% | |
| Extraction Recovery | 84.7 - 89.4% | |
| Matrix Effect | <4.1% |
Table 2: LC-MS/MS Method Performance in Dried Blood Spots (DBS)
| Parameter | Value | Reference |
| Linearity Range | 1 - 50 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | |
| Accuracy | Within ±8.8% | |
| Precision (%CV) | Within 10.5% | |
| Recovery (Budesonide) | 77.9% | |
| Recovery (Budesonide-d8) | 85.7% |
Experimental Protocols
Protocol 1: Analysis of Budesonide in Human Plasma by LC-MS/MS
This protocol is based on a solid-phase extraction (SPE) method for sample cleanup.
1. Materials and Reagents:
-
Budesonide and Budesonide-d8 reference standards
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP)
2. Preparation of Standards and Internal Standard:
-
Prepare stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution of Budesonide-d8 by diluting the stock solution in an appropriate solvent (e.g., water or methanol/water). The final concentration will depend on the specific assay sensitivity.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of budesonide into blank human plasma.
3. Sample Preparation (Solid-Phase Extraction):
-
To a 200 µL aliquot of plasma sample (standard, QC, or unknown), add an equal volume of water containing the Budesonide-d8 internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 100% methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-50°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 40% acetonitrile in water) for LC-MS/MS analysis.
4. Liquid Chromatography Conditions:
| Parameter | Condition |
| HPLC System | ExionLC™ AD system or equivalent |
| Column | Phenomenex Kinetex C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 5 - 25 µL |
5. Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad 5500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions (MRM) | Budesonide: 431.2 -> 147.1, 431.3 -> 323.2Budesonide-d8: 439.3 -> 147.1, 439.3 -> 323.2 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Collision Energy | 19 - 35 eV |
| Source Temperature | 600°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Protocol 2: Analysis of Budesonide in Dried Blood Spots (DBS) by LC-MS/MS
This protocol utilizes a liquid-liquid extraction method for sample preparation from DBS cards.
1. Materials and Reagents:
-
Budesonide and Budesonide-d8 reference standards
-
Whole blood
-
DBS cards (e.g., Whatman 903)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide
2. Preparation of Standards and Internal Standard:
-
Prepare stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1.0 mg/mL.
-
Prepare a working internal standard solution of Budesonide-d8 at a concentration of 2 ng/mL in methanol.
-
Prepare calibration standards and QC samples by spiking known concentrations of budesonide into blank whole blood, which is then spotted onto DBS cards.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Punch a 6 mm disc from the DBS card into a clean microcentrifuge tube.
-
Add the working internal standard solution of Budesonide-d8.
-
Add a basified methyl tert-butyl ether extraction solution.
-
Vortex mix the samples thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. Liquid Chromatography and Mass Spectrometry Conditions:
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor modifications to the gradient and injection volume as needed for the specific sensitivity and chromatographic performance required. The SRM transitions for budesonide and Budesonide-d8 remain the same.
Experimental Workflows
Caption: Workflow for Budesonide Analysis in Plasma.
Caption: Workflow for Budesonide Analysis in DBS.
Budesonide Signaling Pathway
Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of various genes. It upregulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Budesonide Anti-inflammatory Signaling Pathway.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. chemignition.com [chemignition.com]
- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 4. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Budesonide-d8 in Pediatric Pharmacokinetic Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Budesonide-d8 as an internal standard in pediatric pharmacokinetic (PK) studies of budesonide. Budesonide is a potent glucocorticoid used in the treatment of various inflammatory conditions in children, including asthma, eosinophilic esophagitis (EoE), and Crohn's disease.[1][2] Understanding its pharmacokinetic profile in the pediatric population is crucial for optimizing dosing and ensuring safety. The use of a stable isotope-labeled internal standard like Budesonide-d8 is essential for accurate and precise quantification of budesonide in biological matrices.[3][4]
Application Notes
Budesonide-d8 is the deuterated analog of budesonide and serves as an ideal internal standard (IS) for bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS).[3] Its utility in pediatric pharmacokinetic studies is critical due to the low plasma concentrations of budesonide often observed, especially with inhaled formulations.
Key Applications:
-
Internal Standard in Bioanalysis: Budesonide-d8 is used to correct for variability in sample preparation and instrument response, ensuring accurate quantification of budesonide in plasma samples.
-
Pharmacokinetic Studies: Essential for determining key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½) in children.
-
Dose-Ranging Studies: Facilitates the evaluation of dose-proportionality and helps establish appropriate dosing regimens for different pediatric age groups and disease states.
-
Bioavailability and Bioequivalence Studies: Enables the comparison of different formulations of budesonide in the pediatric population.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of budesonide from various pediatric studies. Budesonide-d8 was utilized as an internal standard in the bioanalytical methods for these studies.
Table 1: Pharmacokinetic Parameters of Oral Budesonide in Pediatric Patients
| Study Population | Formulation | Dose | Age Group (years) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) | Reference |
| Eosinophilic Esophagitis | Oral Viscous Budesonide | 0.8 mg (twice daily) | 5 - 11.9 | - | - | - | - | |
| Eosinophilic Esophagitis | Oral Viscous Budesonide | 1.0 mg (twice daily) | 12 - 18 | - | - | - | - | |
| Eosinophilic Esophagitis | Budesonide Oral Suspension (Low Dose) | 0.35 mg or 0.5 mg | 2 - 9 or 10 - 18 | - | ~1 | - | 3.3 - 3.5 | |
| Eosinophilic Esophagitis | Budesonide Oral Suspension (High Dose) | 1.4 mg or 2.0 mg | 2 - 9 or 10 - 18 | - | ~1 | - | 3.3 - 3.5 | |
| Crohn's Disease | Oral Budesonide | 3 mg (single dose) | 5 - 15 | 1.8 ± 1.2 | - | 7.7 ± 5.1 | - |
Table 2: Pharmacokinetic Parameters of Inhaled Budesonide in Pediatric Patients
| Study Population | Formulation | Nominal Dose | Age Group (years) | Systemic Availability (%) | Clearance (L/min) | Volume of Distribution (L) | T½ (hr) | Reference |
| Chronic Asthma | Nebulized Budesonide | 1 mg | 3 - 6 | 6.1 | 0.54 | 55 | 2.3 | |
| Asthma | Inhaled Aerosol | 1 mg | - | ~30 | - | - | ~1.5 |
Experimental Protocols
Pediatric Pharmacokinetic Study Design
This protocol outlines a general approach for a pediatric pharmacokinetic study of orally administered budesonide.
Protocol Steps:
-
Patient Recruitment and Consent: Recruit eligible pediatric patients based on study criteria. Obtain informed consent from parents or legal guardians and assent from the child, if appropriate.
-
Baseline Assessment: Perform a baseline clinical assessment, including demographics, medical history, and concomitant medications.
-
Dosing: Administer a single oral dose of budesonide. For studies involving oral suspensions, ensure appropriate volume and dose adjustments for age.
-
Blood Sampling: Collect serial blood samples into heparinized tubes at specified time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, and 8 hours post-dose).
-
Sample Processing: Process blood samples by centrifugation (e.g., 1500 g for 10 minutes) to separate plasma. Store plasma samples frozen at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for budesonide concentration using a validated LC-MS/MS method with Budesonide-d8 as the internal standard (see Protocol 2).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental methods from the plasma concentration-time data.
-
Statistical Analysis and Reporting: Perform statistical analysis of the pharmacokinetic data and report the findings.
Bioanalytical Method for Budesonide Quantification in Pediatric Plasma
This protocol details the steps for quantifying budesonide in pediatric plasma samples using LC-MS/MS with Budesonide-d8 as an internal standard.
Materials:
-
Pediatric plasma samples
-
Budesonide analytical standard
-
Budesonide-d8 internal standard
-
Organic solvents (e.g., acetonitrile, methanol)
-
Reagents for mobile phase (e.g., ammonium acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Protocol Steps:
-
Preparation of Standards and Quality Controls (QCs): Prepare a calibration curve by spiking blank plasma with known concentrations of budesonide. Prepare QC samples at low, medium, and high concentrations.
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs.
-
To an aliquot of each sample (e.g., 200 µL), add a known amount of Budesonide-d8 solution as the internal standard.
-
Dilute the samples with an equal volume of water.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the diluted plasma samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute budesonide and Budesonide-d8 from the cartridges using an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluate into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect budesonide and Budesonide-d8 using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for budesonide and Budesonide-d8 should be optimized.
-
-
Quantification:
-
Integrate the peak areas for budesonide and Budesonide-d8.
-
Calculate the ratio of the peak area of budesonide to the peak area of Budesonide-d8.
-
Determine the concentration of budesonide in the unknown samples by interpolating from the calibration curve. The linear range of the calibration curve for budesonide can be from 0.1 to 50 ng/mL.
-
Signaling Pathways and Logical Relationships
While a specific signaling pathway for the pharmacokinetics of budesonide is not typically depicted, the logical relationship between drug administration and systemic exposure can be visualized.
This diagram illustrates the pathways of budesonide from administration to systemic circulation and subsequent elimination. For oral administration, a significant portion undergoes first-pass metabolism in the liver, which reduces its systemic bioavailability. For inhaled administration, the drug is absorbed both through the lungs directly into the systemic circulation and through the gastrointestinal tract from the portion that is swallowed.
References
- 1. Budesonide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Pharmacokinetic Evaluation of Oral Viscous Budesonide in Paediatric Patients with Eosinophilic Oesophagitis in Repaired Oesophageal Atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Budesonide-d8 Internal Standard
Welcome to the technical support center for the use of Budesonide-d8 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of Budesonide-d8 in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Inaccurate Quantification
Q1: What are the potential causes of inaccurate quantification when using Budesonide-d8 as an internal standard?
Inaccurate quantification can stem from several sources. Common issues include problems with the preparation of stock and working solutions, degradation of the analyte or internal standard, incorrect integration of chromatographic peaks, and the presence of matrix effects. It is crucial to ensure the stability and purity of the Budesonide-d8 internal standard.
Troubleshooting Steps:
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Verify Solution Preparation: Double-check all calculations and dilutions for the preparation of calibration standards and quality control (QC) samples. Ensure that the Budesonide-d8 working solution is at the correct concentration. Stock solutions of both budesonide and Budesonide-d8 are typically prepared in methanol.[1]
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Assess Stability: Budesonide can be susceptible to degradation under certain conditions, such as exposure to acidic or basic conditions, oxidation, and light.[2] The stability of budesonide solutions can be pH-dependent, with increased stability at a lower pH (around 3.5).[3] Ensure proper storage of stock and working solutions, typically at -20°C.[4]
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Check for Isotopic Interference: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, which can lead to non-linear calibration and biased results.[5] This is more pronounced at high analyte-to-internal standard concentration ratios.
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Evaluate Peak Integration: Ensure consistent and accurate integration of both the budesonide and Budesonide-d8 peaks. Inconsistent integration can lead to variability in the area ratio and, consequently, inaccurate quantification.
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Investigate Matrix Effects: The presence of endogenous components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. A post-column infusion experiment can be performed to assess matrix ion suppression.
Poor Chromatographic Peak Shape
Q2: My chromatographic peaks for Budesonide and/or Budesonide-d8 are tailing, fronting, or split. What should I do?
Poor peak shape is a common issue in chromatography and can be caused by a variety of factors, including column degradation, inappropriate mobile phase or sample solvent, and system dead volume.
Troubleshooting Steps:
-
Column Health: Column deterioration can lead to peak tailing or splitting. First, try flushing the column. If the problem persists, consider replacing the guard column (if used) or the analytical column.
-
Mobile Phase Compatibility: Ensure the mobile phase is appropriate for the column and analytes. For reversed-phase chromatography of budesonide, a common mobile phase consists of an organic solvent (like acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., formic acid or ammonium formate).
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Sample Solvent Effects: The composition of the sample solvent can significantly impact peak shape. Ideally, the sample solvent should be weaker than or similar in strength to the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
-
Check for Dead Volume: Dead volume in the connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and properly installed.
-
Column Overload: Injecting too high a concentration of the analyte or internal standard can lead to peak fronting. Try diluting the sample to see if the peak shape improves.
Internal Standard Signal Variability
Q3: Why is the signal intensity of my Budesonide-d8 internal standard inconsistent across samples?
Inconsistent internal standard signal can be a sign of issues with sample preparation, matrix effects, or instrument performance. While an internal standard is used to correct for variability, significant fluctuations in its signal should be investigated.
Troubleshooting Steps:
-
Consistent Addition: Ensure that the internal standard is added precisely and consistently to every sample, calibrator, and QC. Automated liquid handlers can improve precision.
-
Matrix Effects: As mentioned previously, matrix components can suppress the ionization of the internal standard. This suppression may vary between different samples, leading to inconsistent signal intensity.
-
Extraction Recovery: Inconsistent recovery of the internal standard during sample preparation (e.g., solid-phase extraction or liquid-liquid extraction) can lead to signal variability. Optimize the extraction procedure to ensure consistent and high recovery.
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Instrument Stability: Check the stability of the mass spectrometer. A dirty ion source can lead to fluctuating signal intensities. Perform routine maintenance and cleaning of the instrument.
Experimental Protocols
Preparation of Stock and Working Solutions
A common procedure for preparing standards involves the following steps:
-
Stock Solutions: Prepare individual stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1.0 mg/mL.
-
Intermediate Solutions: Dilute the stock solutions with methanol to create intermediate concentrations. For example, a Budesonide-d8 stock solution can be diluted to an intermediate concentration of 2 µg/mL.
-
Working Solutions: Further dilute the intermediate solutions to the final working concentrations. For instance, the Budesonide-d8 intermediate solution can be diluted to a working concentration of 2 ng/mL in methanol.
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
The following is a general workflow for the extraction of budesonide and Budesonide-d8 from plasma using SPE.
-
Sample Aliquoting: Take a specific volume of the plasma sample (e.g., 200 µL).
-
Internal Standard Spiking: Add the Budesonide-d8 internal standard working solution to the plasma sample.
-
Dilution: Dilute the sample with water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances, for example, with 5% methanol in water.
-
Elution: Elute the analytes from the cartridge with an appropriate solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Budesonide Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 or similar reversed-phase column (e.g., InertSustain AQ-C18 HP, 3 µm, 2.1 × 50 mm) |
| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium formate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Budesonide: Specific precursor and product ions are monitored. Budesonide-d8: Specific precursor and product ions are monitored. |
| Internal Standard | Budesonide-d8 |
Visualizations
Diagram 1: General Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification.
Diagram 2: Experimental Workflow for Sample Analysis
Caption: General experimental workflow for sample analysis.
References
- 1. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Budesonide-d8 | TRC-B689492-10MG | LGC Standards [lgcstandards.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Budesonide-d8 Solid-Phase Extraction (SPE) Technical Support Center
Welcome to the technical support center for improving the recovery of Budesonide-d8 in solid-phase extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Budesonide-d8 and why is it used in SPE?
Budesonide-d8 is a deuterated form of Budesonide, a potent glucocorticoid. It is commonly used as an internal standard (IS) in the quantitative analysis of Budesonide in biological matrices by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a deuterated internal standard that co-elutes with the analyte can help to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: What are the common sorbents used for Budesonide-d8 SPE?
Commonly used sorbents for the solid-phase extraction of Budesonide and its deuterated analog are reverse-phase sorbents. These include:
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C18 (Octadecylsilane): A traditional choice for nonpolar compounds like Budesonide.[1]
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Polymeric Sorbents (e.g., Oasis HLB, Oasis WCX, Oasis MCX, Cleanert PEP-2): These often provide higher binding capacity and stability across a wider pH range compared to silica-based sorbents.[2][3] Oasis WCX and MCX are mixed-mode sorbents that can utilize both reverse-phase and ion-exchange mechanisms.
Q3: What is a typical recovery rate for Budesonide-d8 in SPE?
Recovery rates for Budesonide in SPE can vary depending on the protocol and matrix. Published methods report absolute recoveries ranging from 67% to over 89%.[1] Consistent and reproducible recovery is generally more critical than achieving 100% recovery, especially when using a co-eluting internal standard like Budesonide-d8.
Q4: How important is pH during the SPE of Budesonide-d8?
While Budesonide is not an ionizable compound, the pH of the sample and solutions can still influence the extraction process. Adjusting the sample pH can affect the retention of ionizable matrix components, leading to a cleaner extract. For Budesonide solutions, a pH of around 3.5 has been shown to improve stability. For mixed-mode sorbents like Oasis WCX or MCX, pH control is critical for engaging the ion-exchange retention mechanism.
Q5: What are "matrix effects" and how do they affect Budesonide-d8 analysis?
Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to signal suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. Phospholipids are a common source of matrix effects in plasma samples. Using an internal standard like Budesonide-d8 helps to correct for these effects, as it is similarly affected by the matrix. Thorough sample cleanup during SPE is crucial to minimize matrix effects.
Troubleshooting Guide
Low Recovery of Budesonide-d8
| Potential Cause | Troubleshooting Steps |
| Improper Sorbent Conditioning/Equilibration | Ensure the sorbent is properly wetted. For reverse-phase sorbents, condition with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase. Do not let the sorbent bed dry out before loading the sample. |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a low affinity for the sorbent and pass through during loading. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer). |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing the analyte to be eluted prematurely. Decrease the organic content of the wash solution or use a weaker solvent. Analyze the wash eluate to see if the analyte is present. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent or increase the elution volume. Consider using a different elution solvent. |
| High Flow Rate | If the sample is loaded too quickly, there may not be sufficient interaction time between the analyte and the sorbent. A typical flow rate is 1 mL/minute. Similarly, a fast elution flow rate can lead to incomplete elution. |
| Sorbent Overload | Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. Reduce the sample volume or use a cartridge with a larger sorbent mass. Typically, the sample load should not exceed 5-10% of the sorbent weight. |
High Variability in Recovery
| Potential Cause | Troubleshooting Steps |
| Inconsistent SPE Procedure | Ensure that all steps of the SPE protocol (volumes, flow rates, drying times) are performed consistently for all samples. Automation can help to improve reproducibility. |
| Sorbent Bed Drying | Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent interactions and variable recovery. Ensure the sorbent remains wetted. |
| Matrix Effects | Inconsistent matrix effects between samples can lead to variability. Optimize the wash step to remove more interfering compounds. Consider a phospholipid removal step for plasma samples. |
| Inconsistent pH | Variations in sample pH can affect the retention of both the analyte and matrix components, leading to inconsistent results. Ensure the pH of all samples is adjusted consistently. |
Experimental Protocols
Example SPE Protocol for Budesonide from Human Plasma
This protocol is a generalized example based on published methods. Optimization may be required for specific applications.
-
Sample Pre-treatment:
-
To 0.2 mL of human plasma, add 0.2 mL of water.
-
Vortex to mix.
-
(Optional) For some applications, a protein precipitation step (e.g., with acetonitrile) or a phospholipid removal plate may be used before SPE.
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Wash the cartridge with 1 mL of methanol.
-
Wash the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the Budesonide-d8 and Budesonide with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for LC-MS/MS analysis.
-
Quantitative Data Summary
| Sorbent | Matrix | Pre-treatment | Recovery (%) | Reference |
| C18 | Human Plasma | Protein and phospholipid removal | 67 | |
| Cleanert PEP-2 | Human Plasma | Dilution with water | 84.7 - 89.4 | |
| Not specified | Human Plasma | Solid-phase extraction | 88.9 ± 5.9 |
Visualizations
Caption: A typical solid-phase extraction (SPE) workflow for Budesonide-d8.
References
Budesonide-d8 LC-MS Analysis: A Technical Support Guide to Overcoming Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on the Budesonide-d8 signal in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guide: Signal Suppression Issues
This guide offers a systematic approach to identifying and resolving common issues related to ion suppression of the Budesonide-d8 internal standard.
Q1: My Budesonide-d8 signal is low or inconsistent. How do I determine if ion suppression is the cause?
A1: To diagnose ion suppression, a post-column infusion experiment is a definitive method. This involves infusing a solution of Budesonide-d8 at a constant rate into the LC flow after the analytical column, while injecting a blank matrix sample. A drop in the baseline signal at the retention time of Budesonide indicates that co-eluting matrix components are suppressing its ionization[1][2][3][4].
Q2: I've confirmed ion suppression. What are the most common causes for Budesonide-d8?
A2: Ion suppression in LC-MS is primarily caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source[5]. For Budesonide-d8, which is often used in complex biological matrices like plasma, common causes include:
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Endogenous Matrix Components: Salts, lipids, and proteins naturally present in biological samples can lead to suppression.
-
Phospholipids: In plasma samples, phospholipids are a major cause of ion suppression.
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Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware or mobile phase additives, can also interfere.
-
High Analyte Concentration: At high concentrations, Budesonide itself can saturate the ionization process, leading to a non-linear response and suppression of the Budesonide-d8 signal.
Q3: My Budesonide analyte signal seems fine, but the Budesonide-d8 internal standard signal is suppressed. Why is this happening?
A3: This phenomenon, known as differential ion suppression, can occur even with a deuterated internal standard. The primary reason is a slight chromatographic separation between Budesonide and Budesonide-d8 due to the deuterium isotope effect. This separation can cause them to elute into regions with different concentrations of matrix interferences, leading to varying degrees of ion suppression.
Q4: What are the initial steps to troubleshoot and resolve ion suppression of Budesonide-d8?
A4: The initial troubleshooting steps should focus on chromatographic optimization and sample preparation.
-
Optimize Chromatography: Adjust the chromatographic method to separate Budesonide-d8 from the interfering matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate. The goal is to ensure Budesonide and Budesonide-d8 co-elute in a region free of suppression.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can significantly reduce matrix effects. For Budesonide analysis in plasma, Solid Phase Extraction (SPE) is a highly effective technique for removing interfering substances.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Budesonide-d8, is reduced by the presence of co-eluting compounds from the sample matrix. This results in a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: Why is a deuterated internal standard like Budesonide-d8 used? Shouldn't it correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved. However, if chromatographic separation occurs between the analyte and the deuterated standard, they may be affected differently by the matrix, leading to inaccurate results.
Q3: Can the choice of ionization source affect ion suppression for Budesonide-d8?
A3: Yes, the choice of ionization source can influence the extent of ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from matrix components compared to Electrospray Ionization (ESI). If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable solution.
Q4: Are there any mobile phase additives that can help reduce ion suppression?
A4: While some mobile phase additives can improve ionization efficiency, others, like trifluoroacetic acid (TFA), are known to cause ion suppression. Careful selection and optimization of mobile phase additives are crucial. Using additives that are more volatile and used at lower concentrations is generally preferred.
Q5: How can I assess the matrix effect for my Budesonide-d8 method quantitatively?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of Budesonide-d8 in a post-extraction spiked blank matrix sample to the peak area of Budesonide-d8 in a clean solvent solution at the same concentration. The ratio of these peak areas provides a measure of the matrix effect, with a value less than 100% indicating ion suppression and a value greater than 100% indicating ion enhancement.
Experimental Protocols and Data
Representative LC-MS/MS Method for Budesonide Quantification
This section provides a typical experimental protocol for the analysis of Budesonide using Budesonide-d8 as an internal standard, based on common practices in the field.
Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute a 200 µL aliquot of human plasma with an equal volume of water containing the Budesonide-d8 internal standard and load it onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute Budesonide and Budesonide-d8 with 1 mL of 100% methanol.
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Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LC-MS/MS methods for Budesonide analysis.
Table 1: Typical LC-MS/MS Method Parameters for Budesonide Analysis
| Parameter | Typical Value | Reference |
| LC Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) | |
| Mobile Phase A | 0.2% Formic acid in water | |
| Mobile Phase B | 0.2% Formic acid in 90% acetonitrile | |
| Flow Rate | 0.4 mL/min | N/A |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Budesonide) | 431.3 -> 323.2 | |
| MRM Transition (Budesonide-d8) | 439.3 -> 323.2 |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Budesonide
| Parameter | Value | Reference |
| Linearity Range | 2 - 1024 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | |
| Correlation Coefficient (r) | > 0.99 | |
| Extraction Recovery (Budesonide) | 84.7 - 89.4% | |
| Matrix Effect | < 4.1% |
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of Budesonide-d8 and the troubleshooting of ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. lctsbible.com [lctsbible.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape of Budesonide-d8 in HPLC
Welcome to our dedicated technical support center for resolving high-performance liquid chromatography (HPLC) issues related to Budesonide-d8. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common problems encountered during the chromatographic analysis of this deuterated corticosteroid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, splitting) for Budesonide-d8 in HPLC?
Poor peak shape in HPLC for Budesonide-d8 can be attributed to a variety of factors, which can be broadly categorized as chemical interactions, column issues, and system or method parameters.
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Peak Tailing: This is often observed as an asymmetry where the latter half of the peak is broader than the front half.[1] Common causes include:
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Secondary Interactions: Unwanted interactions between the basic sites on Budesonide-d8 and active silanol groups on the silica-based column packing material are a primary cause of tailing.[2][3]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, enhancing their interaction with the analyte.[2]
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[4]
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Column Contamination or Degradation: Accumulation of contaminants or the formation of a void at the column inlet can distort peak shape.
-
-
Peak Fronting: This is characterized by a leading edge of the peak that is less steep than the trailing edge. Potential causes include:
-
Sample Overload: Injecting too much sample mass or volume.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.
-
Column Collapse: A physical degradation of the column bed.
-
-
Peak Splitting: This appears as a doublet or a "shoulder" on the main peak. Common reasons are:
-
Co-elution: An interfering compound eluting very close to Budesonide-d8.
-
Blocked Column Frit: Particulates blocking the inlet frit of the column can cause the sample flow to be unevenly distributed.
-
Column Void: A void in the column packing material.
-
Sample Solvent/Mobile Phase Mismatch: A significant difference in composition between the sample solvent and the mobile phase.
-
Q2: My Budesonide-d8 peak is tailing. How can I improve its symmetry?
Peak tailing for Budesonide-d8 is a common issue that can often be resolved by addressing chemical interactions and optimizing method parameters.
Troubleshooting Steps for Peak Tailing:
-
Evaluate Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions. For corticosteroids like Budesonide, a mobile phase pH of around 3.2 has been used successfully.
-
Use a Base-Deactivated Column: Employing an end-capped column or a column specifically designed for the analysis of basic compounds can significantly reduce tailing.
-
Reduce Sample Concentration: Dilute the sample to check for column overload. If the peak shape improves, the original sample concentration was too high.
-
Add a Mobile Phase Modifier: The addition of a small amount of a competitive base, like triethylamine, to the mobile phase can help to mask the active silanol sites. Alternatively, acidic modifiers like formic acid or trifluoroacetic acid (TFA) can also improve peak shape by controlling the pH.
-
Check for Column Contamination: If the column is old or has been exposed to harsh conditions, it may be contaminated or have a void. Try flushing the column or, if necessary, replace it.
Q3: I am observing peak fronting for my Budesonide-d8 peak. What should I do?
Peak fronting is often related to sample concentration and the solvent used to dissolve it.
Troubleshooting Steps for Peak Fronting:
-
Reduce Injection Volume or Concentration: This is the most common solution for fronting caused by overloading the column.
-
Ensure Sample Solvent Compatibility: Dissolve the Budesonide-d8 sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. If a stronger solvent must be used, inject a smaller volume.
-
Inspect the Column: While less common, column collapse can cause fronting. If other troubleshooting steps fail, consider replacing the column.
Q4: My Budesonide-d8 peak is split. How can I resolve this?
Peak splitting can be caused by a number of factors, from co-eluting species to physical problems with the HPLC system or column.
Troubleshooting Steps for Peak Splitting:
-
Investigate for Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it is likely that two different compounds are eluting very close together. In this case, the chromatographic method (e.g., mobile phase composition, gradient) needs to be optimized for better separation.
-
Check for a Blocked Frit: If all peaks in the chromatogram are splitting, a blocked inlet frit on the column is a likely cause. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Examine the Column for Voids: A void in the column packing can cause peak splitting. This often requires column replacement.
-
Match Sample Solvent to Mobile Phase: Ensure that the sample solvent is compatible with the initial mobile phase conditions.
Q5: Can the deuterium labeling in Budesonide-d8 affect its peak shape?
The presence of deuterium atoms in Budesonide-d8 can lead to a phenomenon known as the "chromatographic isotope effect," where it may elute slightly earlier than its non-deuterated counterpart, Budesonide. This is due to subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. While this primarily affects retention time, it is not a direct cause of poor peak shape. However, if the separation between Budesonide and Budesonide-d8 is not fully resolved, it could potentially appear as a broadened or slightly asymmetric peak. The troubleshooting steps for poor peak shape remain the same.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a logical workflow to identify the root cause of poor peak shape for Budesonide-d8.
Caption: A workflow for diagnosing the cause of poor peak shape.
Guide 2: Decision Tree for Resolving Peak Tailing
This guide provides a step-by-step decision-making process for addressing peak tailing of Budesonide-d8.
Caption: A decision tree for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: HPLC Method for Budesonide Analysis
This protocol is a general starting point for the analysis of Budesonide and can be adapted for Budesonide-d8.
| Parameter | Condition | Reference |
| Column | µ-Bondapak C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: Monobasic potassium phosphate (pH 3.2) (55:45, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 244 nm | |
| Injection Volume | 50 µL | |
| Column Temperature | Ambient |
Protocol 2: Alternative HPLC Method for Budesonide
This method utilizes a different buffer and column.
| Parameter | Condition | Reference |
| Column | Hypersil C18 | |
| Mobile Phase | Ethanol:Acetonitrile:Phosphate buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v) | |
| Flow Rate | 1.5 mL/min | |
| Detection | UV at 240 nm | |
| Injection Volume | Not Specified | |
| Column Temperature | Not Specified |
Data Presentation
Table 1: Common HPLC Parameters for Budesonide Analysis
This table summarizes typical HPLC conditions found in the literature for the analysis of Budesonide, which can be applied to Budesonide-d8.
| Parameter | Range/Type | Common Values/Examples | Reference |
| Column Type | Reversed-Phase C18, C8 | µ-Bondapak C18, Kromasil C8, Hypersil C18 | |
| Mobile Phase | Acetonitrile/Methanol and Buffer | ACN:Phosphate Buffer (pH 3.2), ACN:Water with 0.1% Formic Acid | |
| pH of Aqueous Phase | Acidic | 3.2 - 4.5 | |
| Flow Rate | 0.8 - 1.5 mL/min | 1.0 mL/min, 1.1 mL/min, 1.5 mL/min | |
| Detection Wavelength | 240 - 254 nm | 244 nm, 240 nm, 254 nm | |
| Column Temperature | Ambient to 50 °C | Ambient, 50 °C |
Table 2: Troubleshooting Summary for Poor Peak Shape of Budesonide-d8
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Tailing | Secondary interactions with silanols | Adjust mobile phase pH to ~3.2; use a base-deactivated column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column contamination/void | Flush or replace the column. | |
| Fronting | Sample overload | Decrease injection volume or sample concentration. |
| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase or a weaker solvent. | |
| Splitting | Co-elution of an impurity | Optimize separation by adjusting mobile phase or gradient. |
| Blocked column frit | Back-flush or replace the frit/column. | |
| Column void | Replace the column. |
References
minimizing isotopic cross-contribution of Budesonide-d8
Technical Support Center: Budesonide-d8
Welcome to the technical support center for the use of Budesonide-d8 as a deuterated internal standard in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on minimizing isotopic cross-contribution.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern with Budesonide-d8?
Isotopic cross-contribution, or crosstalk, occurs in mass spectrometry when the signal from the unlabeled analyte (Budesonide) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), Budesonide-d8, or vice-versa.[1] This is a concern because it can lead to inaccurate quantification, particularly at the lower and upper limits of a calibration curve, thereby affecting the reliability of pharmacokinetic and bioequivalence studies.[1] The primary sources of this crosstalk are:
-
Isotopic Impurity of the SIL-IS: The Budesonide-d8 standard may contain a small amount of the unlabeled Budesonide.[2] This impurity will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[2][3]
-
Natural Isotope Abundance of the Analyte: Budesonide, like all organic molecules, has a natural abundance of heavier isotopes (e.g., ¹³C). These heavier isotopes of the analyte can contribute to the signal being monitored for the deuterated internal standard.
Q2: What are the ideal purity and labeling requirements for Budesonide-d8?
For reliable and accurate quantification, Budesonide-d8 should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms is necessary to shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent crosstalk. Typically, 3 to 10 deuterium atoms are considered optimal. Budesonide-d8, with eight deuterium atoms, generally meets this requirement.
Q3: What is an acceptable level of isotopic cross-contribution?
There is no universally mandated limit for isotopic cross-contribution. However, a common practice during method validation is to assess the impact of this crosstalk. The contribution of the internal standard to the analyte signal at the Lower Limit of Quantification (LLOQ) should be negligible. Conversely, the contribution of the analyte's signal to the internal standard at the Upper Limit of Quantification (ULOQ) should not adversely affect the accuracy and precision of the assay.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to isotopic cross-contribution when using Budesonide-d8.
Issue 1: Inaccurate quantification at the lower end of the calibration curve (positive bias).
| Potential Cause | Troubleshooting Steps |
| Isotopic impurity of Budesonide-d8. | 1. Check the Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the Budesonide-d8 lot. 2. Assess Purity: Prepare and inject a high-concentration solution of Budesonide-d8 alone and monitor the mass transition for unlabeled Budesonide. A significant signal indicates impurity. 3. Adjust IS Concentration: Lower the concentration of Budesonide-d8 to a level that is sufficient for integration but minimizes its contribution to the analyte signal. 4. Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch. |
Issue 2: Inaccurate quantification at the upper end of the calibration curve (non-linearity).
| Potential Cause | Troubleshooting Steps |
| Contribution from the natural isotopes of Budesonide to the Budesonide-d8 channel. | 1. Assess Contribution: Analyze the highest concentration standard (ULOQ) without the internal standard and monitor the Budesonide-d8 MRM transition to quantify the crosstalk. 2. Increase IS Concentration: Increasing the internal standard concentration can sometimes mitigate the relative contribution from the analyte. 3. Monitor a Less Abundant Isotope: A novel approach involves monitoring a less abundant isotope of the SIL-IS as the precursor ion, which has minimal isotopic contribution from the analyte. |
Issue 3: Poor precision and high variability in results.
| Potential Cause | Troubleshooting Steps |
| Chromatographic (Isotopic) Shift. | 1. Evaluate Chromatography: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts (deuterium isotope effect). Ensure that the chromatographic peak shapes are symmetrical and that the retention times for Budesonide and Budesonide-d8 are consistent across the run. 2. Use ¹³C or ¹⁵N Labeled Standards: If the isotopic shift is problematic and cannot be resolved chromatographically, consider using an internal standard labeled with heavy carbon or nitrogen, as these do not typically exhibit a significant chromatographic isotope effect. |
| Isotopic Exchange (H/D Exchange). | 1. Review Labeling Position: Ensure the deuterium atoms on Budesonide-d8 are on stable carbon positions, as labels on heteroatoms are more prone to exchange. 2. Control Solvent Conditions: Avoid storing or reconstituting Budesonide-d8 in strongly acidic or basic solutions, which can catalyze hydrogen/deuterium exchange. 3. Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases. |
Experimental Protocols
Protocol 1: Assessment of Budesonide-d8 Isotopic Purity
Objective: To quantify the amount of unlabeled Budesonide present as an impurity in the Budesonide-d8 internal standard.
Methodology:
-
Prepare a High-Concentration Budesonide-d8 Solution: Prepare a solution of Budesonide-d8 in a suitable solvent (e.g., methanol) at a concentration significantly higher than what is used in the analytical method (e.g., 1000 ng/mL).
-
Prepare a Budesonide Calibration Curve: Prepare a standard calibration curve for Budesonide covering a range that will encompass the expected impurity level.
-
LC-MS/MS Analysis:
-
Inject the high-concentration Budesonide-d8 solution.
-
Monitor the MRM transition for unlabeled Budesonide.
-
Inject the Budesonide calibration standards.
-
-
Data Analysis:
-
Quantify the peak area of the unlabeled Budesonide signal in the high-concentration Budesonide-d8 injection using the calibration curve.
-
Calculate the percentage of unlabeled Budesonide in the Budesonide-d8 standard.
-
Protocol 2: LC-MS/MS Analysis of Budesonide in Human Plasma
This protocol is a representative example based on published methods.
1. Sample Preparation (Solid-Phase Extraction - SPE) a. Spike 200 µL of human plasma with the Budesonide-d8 internal standard. b. Dilute the sample with an equal volume of water. c. Condition an SPE cartridge (e.g., Phenomenex Strata-X RP) with 1 mL of methanol followed by 1 mL of water. d. Load the diluted plasma sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 5% methanol in water. f. Elute the analytes with 1 mL of methanol. g. Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C. h. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: InertSustain AQ-C18 HP column (3 µm, 2.1 × 50 mm) or equivalent.
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Example):
-
Budesonide: m/z 431.3 → 323.2
-
Budesonide-d8: m/z 439.3 → 331.2 (Note: Specific transitions should be optimized for the instrument in use).
-
Visualizations
Caption: Troubleshooting workflow for isotopic cross-contribution.
Caption: Sources of isotopic cross-contribution.
References
Validation & Comparative
Revolutionizing Budesonide Bioanalysis: A Comparative Guide to a Validated LC-MS/MS Method Using Budesonide-d8
For researchers, scientists, and drug development professionals, the accurate quantification of budesonide in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Budesonide-d8 as an internal standard against other analytical approaches. Detailed experimental data and protocols are presented to support the superior performance of this method.
Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Its low systemic bioavailability necessitates highly sensitive and specific analytical methods for its determination in complex biological fluids like human plasma. The use of a stable isotope-labeled internal standard, such as Budesonide-d8, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results.
Method Performance Comparison
The LC-MS/MS method employing Budesonide-d8 demonstrates exceptional sensitivity, precision, and accuracy compared to other analytical techniques like HPLC-UV and older LC-MS methods that use different internal standards.
| Parameter | LC-MS/MS with Budesonide-d8 | Alternative LC-MS/MS Method[1] | HPLC-UV Method |
| Internal Standard | Budesonide-d8 | Levenorgestrel | Etoricoxib |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL[2][3] | 0.103 ng/mL | 0.25 µg/mL |
| Linearity Range | 2 - 1024 pg/mL[2] | 0.103 - 3.010 ng/mL | 1 - 50 µg/mL |
| Intra-day Precision (%CV) | < 15% | < 15% | < 2% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 2% |
| Accuracy (%RE) | Within ±15% | Within ±15% | -1.9 to 0.007% |
| Extraction Recovery | 84.7–89.4% | Not specified | Quantitative |
As evidenced in the table, the LC-MS/MS method with Budesonide-d8 offers a significantly lower limit of quantification, making it ideal for studies where plasma concentrations of budesonide are expected to be very low.
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for the quantification of budesonide in human plasma using Budesonide-d8 is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to LC-MS/MS analysis.
-
To 200 µL of human plasma, add 20 µL of Budesonide-d8 internal standard solution.
-
Dilute the sample with 200 µL of water and vortex.
-
Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | SCIEX Triple Quad 5500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Budesonide) | m/z 431.2 → 323.2 |
| MRM Transition (Budesonide-d8) | m/z 439.3 → 331.2 |
Visualizing the Workflow and Mechanism
To better understand the analytical process and the pharmacological action of budesonide, the following diagrams are provided.
Budesonide exerts its anti-inflammatory effects by modulating gene expression through its interaction with the glucocorticoid receptor.
References
- 1. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]
- 3. arborassays.com [arborassays.com]
Budesonide-d8: A Comparative Guide to Corticosteroid Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of corticosteroids in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust bioanalytical methods, primarily in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Budesonide-d8 with other commonly used corticosteroid internal standards, supported by experimental data to aid in the selection of the most appropriate standard for your analytical needs.
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and effectively compensate for variations during sample preparation and instrument response.[1] Budesonide-d8 is a deuterated analog of budesonide, a potent glucocorticoid, and is frequently employed as an internal standard for the quantification of budesonide in various biological samples.[2][3][4] This guide will delve into the performance of Budesonide-d8 and compare it with other deuterated corticosteroid standards such as Dexamethasone-d4, Prednisolone-d8, and Fluticasone-d3.
Comparative Performance of Corticosteroid Internal Standards
The selection of an appropriate internal standard is crucial for the accuracy and precision of LC-MS/MS assays. The following table summarizes key performance parameters for Budesonide-d8 and other corticosteroid internal standards based on published analytical methods.
| Internal Standard | Analyte(s) | Matrix | LLOQ (Lower Limit of Quantification) | Recovery (%) | Precision (%RSD) | Linearity (r²) | Citation(s) |
| Budesonide-d8 | Budesonide | Human Plasma | 2 pg/mL | 84.7 - 89.4% | < 4.1% (Matrix Effect) | > 0.99 | [2] |
| Dexamethasone-d4 | Dexamethasone | Human Plasma | 0.1 ng/mL | Not Reported | < 15% | > 0.99 | |
| Prednisolone-d8 | Prednisolone, Prednisone | Human Urine | Not Reported | Not Reported | Variable (Matrix Effect) | Not Reported | |
| Cortisol-d4 | Cortisol, Cortisone, Prednisolone, Prednisone, 11-deoxycortisol, Dexamethasone | Human Serum | 0.69 - 3.45 nmol/L | 60 - 84% | 4.5 - 10.1% | Not Reported | |
| Fluticasone-d3 | Fluticasone Propionate | Human Plasma | 0.2 pg/mL | Not Reported | < 15% | > 0.99 | |
| Betamethasone-d4 | Betamethasone | Human Plasma | 0.5 ng/mL | ~94% | < 10% | > 0.99 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the extraction and analysis of corticosteroids from biological matrices using an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Budesonide in Human Plasma
-
To 0.2 mL of human plasma, add Budesonide-d8 internal standard solution.
-
Dilute the sample with 0.2 mL of water.
-
Load the diluted sample onto a conditioned SPE cartridge (e.g., Cleanert PEP-2).
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) suitable for steroid separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for corticosteroids.
Specific MRM transitions for each analyte and internal standard must be optimized to ensure selectivity and sensitivity.
Visualizing Key Processes
To better understand the underlying biology and analytical workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Budesonide Assays with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of budesonide, focusing on the critical role of internal standards in ensuring assay accuracy and reliability. The selection of an appropriate internal standard is paramount in bioanalytical method development, directly impacting the integrity of pharmacokinetic and toxicokinetic data. Here, we compare the performance of deuterated and non-deuterated internal standards in budesonide assays, supported by experimental data from various validated methods.
The Critical Role of Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability during the analytical process. An ideal internal standard should mimic the analyte's chemical and physical properties to compensate for variations in sample preparation, injection volume, and instrument response. The two main categories of internal standards used are stable isotope-labeled (e.g., deuterated) internal standards and structural analogs (non-deuterated).
Stable isotope-labeled internal standards, such as deuterated standards, are considered the gold standard in bioanalysis.[1] Because they are chemically identical to the analyte, with only a difference in isotopic composition, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[2] This close similarity allows them to effectively compensate for matrix effects, a major challenge in bioanalysis where components of the sample matrix can interfere with the analyte's ionization, leading to inaccurate quantification.[1][3]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of various budesonide assays employing different internal standards. The data is compiled from multiple validated methods to provide a comparative overview.
Table 1: Performance of Budesonide Assays with Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (% CV) | Reference |
| Budesonide-d8 | LC-ESI-MS/MS | Human Plasma | 10–1200 pg/mL | 10 pg/mL | Not explicitly stated | <4.1 (Matrix Effect) | |
| Budesonide-d8 | LC-MS/MS | Dried Blood Spots | 1–50 ng/mL | 1 ng/mL | Within ±8.8 | <10.5 | |
| Budesonide-d8 | LC-MS/MS | Human Plasma | 2-1024 pg/mL | 2 pg/mL | Not explicitly stated | Not explicitly stated |
Table 2: Performance of Budesonide Assays with Non-Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range | LOQ | Accuracy (%) | Precision (% RSD) | Reference |
| Dexamethasone | HPLC | Formulation Media | 1-20 µg/mL | 0.5 µg/mL | Not explicitly stated | Not explicitly stated | |
| Etoricoxib | RP-HPLC | Pharmaceutical Dosage Forms | 0.05-120 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Nimesulide | HPLC | Plasma | 50% to 150% concentration | 579.9 µg/mL | 100.4% to 101.1% | 1.72 | |
| Levonorgestrel | LC-MS/MS | Human Plasma | Not explicitly stated | Not explicitly stated | 72.48-81.48% (Recovery) | <15 (Matrix Effect) | |
| Betamethasone | LC-MS/MS | Dog Plasma | 0.25-10 ng/mL | 0.25 ng/mL | Within ±15 | Within ±15 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative protocols for budesonide quantification using both deuterated and non-deuterated internal standards.
Protocol 1: LC-MS/MS Assay for Budesonide in Human Plasma with Budesonide-d8 (Deuterated IS)
This method is adapted from a study focused on high-sensitivity quantification.
-
Sample Preparation:
-
To 200 µL of human plasma, add an equal volume of water containing the internal standard, budesonide-d8.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Strata-X RP).
-
Condition the SPE cartridge with methanol and water.
-
Load the diluted plasma sample onto the cartridge.
-
Wash the cartridge with 5% methanol.
-
Elute the analyte and internal standard with 100% methanol.
-
Evaporate the eluent to dryness under a vacuum.
-
Reconstitute the residue in a solution of 40% acetonitrile in water for injection.
-
-
Chromatographic Conditions:
-
LC System: ExionLC™ AD system or equivalent.
-
Column: InertSustain AQ-C18 HP column (3 µm, 2.1 × 50 mm) or similar.
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., acetonitrile and water with additives like formic acid).
-
Flow Rate: As optimized for the column and system.
-
Injection Volume: Typically 5-25 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: SCIEX Triple Quad 5500+ or a comparable triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Budesonide: 431.2 -> 147.1
-
Budesonide-d8: 439.3 -> 147.1
-
-
Optimize source and compound-dependent parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.
-
Protocol 2: HPLC Assay for Budesonide in Pharmaceutical Formulations with Dexamethasone (Non-Deuterated IS)
This protocol is based on a validated HPLC method for the determination of budesonide in formulations.
-
Sample and Standard Preparation:
-
Prepare a stock solution of budesonide and dexamethasone (internal standard) in acetonitrile.
-
For analysis of a dosage form, dissolve a powdered amount equivalent to a known quantity of budesonide in a suitable solvent (e.g., 0.1 N HCl), add the internal standard solution, and dilute to the final volume.
-
Prepare calibration standards by spiking known concentrations of budesonide into the dissolution media, along with a fixed concentration of the dexamethasone internal standard.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: µ-Bondapak C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and monobasic potassium phosphate buffer (e.g., 55:45, v/v) with pH adjusted to 3.2 with orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 50 µL.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of budesonide assays with different internal standards.
Caption: Workflow for cross-validation of budesonide assays.
Signaling Pathway of Budesonide
Budesonide is a glucocorticoid that exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors (GR). The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of budesonide.
References
Budesonide-d8: A Performance Evaluation as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like budesonide is paramount. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of Budesonide-d8 as a stable isotope-labeled internal standard against other alternatives, supported by experimental data.
Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Due to its low systemic bioavailability and resulting low plasma concentrations, highly sensitive and accurate analytical methods are required for pharmacokinetic and bioequivalence studies. The use of an internal standard (IS) is essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability in sample preparation, chromatographic separation, and mass spectrometric detection.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as Budesonide-d8, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3] This near-identical physicochemical behavior ensures that the SIL-IS closely tracks the analyte throughout the entire analytical process, from extraction to detection, thereby providing the most accurate and precise quantification.[4]
Performance Characteristics of Budesonide-d8
Multiple studies have validated the use of Budesonide-d8 as an internal standard for the quantification of budesonide in various biological matrices, consistently demonstrating its excellent performance.
Data Presentation:
| Performance Metric | Budesonide-d8 | Alternative Internal Standards (General) |
| Linearity (Correlation Coefficient, r²) | >0.99[5] | Generally >0.99, but can be more variable. |
| Lower Limit of Quantification (LLOQ) | As low as 2 pg/mL in human plasma | Dependent on the specific IS and method sensitivity. |
| Extraction Recovery | 84.7–89.4% | Can be more variable and differ from the analyte. |
| Matrix Effects | Negligible (<4.1%) | A significant concern, may require extensive method development to mitigate. |
| Precision (%CV) | Within acceptable bioanalytical method validation limits. | May be higher due to differential behavior from the analyte. |
| Accuracy (%Bias) | Within acceptable bioanalytical method validation limits. | May be compromised by differential recovery and matrix effects. |
Comparison with Alternative Internal Standards
While Budesonide-d8 is the preferred choice, other compounds, such as structural analogs, can be used as internal standards. However, these alternatives often present challenges that can compromise assay performance.
Structural Analogs: These are compounds with similar chemical structures to the analyte. While more readily available and less expensive than SIL-IS, their physicochemical properties are not identical to the analyte. This can lead to:
-
Different Extraction Recoveries: The efficiency of extracting the structural analog from the biological matrix may differ from that of budesonide, leading to inaccurate quantification.
-
Chromatographic Separation: The retention time of the structural analog may differ from budesonide, potentially leading to differential matrix effects.
-
Disparate Ionization Efficiency: The ionization efficiency of the structural analog in the mass spectrometer source may not be the same as budesonide and can be affected differently by co-eluting matrix components.
One study utilized triamcinolone acetonide as an internal standard for the analysis of budesonide in lung tissue via MALDI-MSI. While suitable for this specific imaging application, for quantitative bioanalysis using LC-MS, a SIL-IS like Budesonide-d8 is generally superior in compensating for analytical variability.
Experimental Protocols
The successful implementation of Budesonide-d8 as an internal standard relies on a well-defined and validated experimental protocol. Below is a typical workflow for the quantification of budesonide in human plasma.
Experimental Workflow for Budesonide Quantification in Human Plasma
Caption: A typical bioanalytical workflow for the quantification of budesonide in human plasma using Budesonide-d8 as an internal standard.
Key Experimental Details:
-
Sample Preparation: A common method involves protein precipitation of plasma samples, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase. Solid-phase extraction (SPE) is another effective technique for sample clean-up.
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both budesonide and Budesonide-d8 are monitored for selective and sensitive quantification.
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like Budesonide-d8 relies on the principle of isotope dilution mass spectrometry. This method provides high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.
Caption: The principle of isotope dilution, where the ratio of analyte to internal standard remains constant despite losses during sample preparation.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for budesonide. The available data strongly supports the use of Budesonide-d8 as the internal standard of choice. Its chemical and physical similarity to budesonide allows for effective compensation for matrix effects and other sources of analytical variability, leading to superior accuracy and precision compared to structural analogs. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and other quantitative studies of budesonide, Budesonide-d8 is the recommended internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Budesonide Assay: Unveiling Method Validation Parameters
For researchers, scientists, and drug development professionals, the accurate quantification of budesonide is paramount for pharmacokinetic studies, formulation development, and clinical monitoring. This guide provides a comprehensive comparison of analytical methods for budesonide assays, with a focus on the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing budesonide-d8 as an internal standard, alongside alternative analytical techniques. This objective comparison, supported by experimental data, aims to facilitate informed decisions in selecting the most appropriate analytical method for specific research needs.
Method Validation Parameters: A Side-by-Side Comparison
The selection of an analytical method hinges on its validation parameters, which define its performance and reliability. The following tables summarize the key validation parameters for the quantification of budesonide using an LC-MS/MS method with budesonide-d8 and compares it to alternative methods such as UV-Visible Spectrophotometry and Gas Chromatography (GC).
| Parameter | LC-MS/MS with Budesonide-d8 | UV-Visible Spectrophotometry | Gas Chromatography (GC) |
| Linearity Range | 2.0 - 1024 pg/mL[1] | 2 - 10 µg/mL[2] | 0.01 - 0.20 mg/mL[3] |
| Correlation Coefficient (r²) | >0.99[1][4] | 0.9999 | Not explicitly stated, but linearity is maintained |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | 1.4 µg/mL | 4.8 ng for epimer 22S, 6.2 ng for epimer 22R |
| Limit of Detection (LOD) | Not explicitly stated | 0.01 µg/mL | 4.3 ng for epimer 22S, 5.7 ng for epimer 22R |
| Accuracy (% Recovery) | Within ±15% of nominal values (±20% at LLOQ) | 99 - 100% | High precision and accuracy confirmed |
| Precision (% RSD) | <11% (intra- and inter-day) | <1% | High precision confirmed |
| Internal Standard | Budesonide-d8 | Not typically used | Not explicitly stated |
| Matrix | Human Plasma, Serum, Dried Blood Spots | Bulk sample | Not specified |
Table 1: Comparison of Method Validation Parameters for Budesonide Assays.
Detailed Experimental Protocols
LC-MS/MS Method with Budesonide-d8 Internal Standard
This method is highly sensitive and specific, making it the gold standard for bioanalytical studies of budesonide.
1. Sample Preparation:
-
A 200 µL aliquot of human plasma is spiked with an internal standard solution of budesonide-d8.
-
The sample is then diluted with an equal volume of water.
-
Solid-phase extraction (SPE) is performed to remove interferences and enrich the analyte.
2. Chromatographic Separation:
-
An InertSustain AQ-C18 HP column (3 µm, 2.1 × 50 mm) is typically used for chromatographic separation.
-
A gradient elution is performed with a mobile phase consisting of two solvents, such as water with 0.1% formic acid and acetonitrile.
-
The flow rate is maintained at a constant rate, for example, 0.3 mL/min.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is operated in the positive electrospray ionization (ESI) mode.
-
Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both budesonide and budesonide-d8.
Alternative Method: UV-Visible Spectrophotometry
This method is simpler and more accessible than LC-MS/MS but lacks its sensitivity and specificity, making it more suitable for the analysis of bulk drug samples or pharmaceutical formulations with higher concentrations of budesonide.
1. Preparation of Standard Solution:
-
A stock solution of budesonide is prepared by dissolving a known amount of the drug in methanol.
-
Serial dilutions are made using a suitable buffer (e.g., phosphate buffer pH 6.8) to prepare a series of standard solutions of known concentrations.
2. Sample Preparation:
-
For bulk drug analysis, a solution of the sample is prepared in the same solvent as the standard solutions.
3. Spectrophotometric Measurement:
-
The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for budesonide, which is approximately 246.0 nm.
-
A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations.
-
The concentration of budesonide in the sample is determined from the calibration curve.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Caption: Workflow for Budesonide Assay using LC-MS/MS with Budesonide-d8.
Caption: Workflow for Budesonide Assay using UV-Visible Spectrophotometry.
References
- 1. sciex.com [sciex.com]
- 2. japsonline.com [japsonline.com]
- 3. Direct separation, identification and quantification of epimers 22R and 22S of budesonide by capillary gas chromatography on a short analytical column with Rtx-5 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Cross-Reactivity of Budesonide-d8 in Immunoassays: A Comparative Guide
A Note on Budesonide-d8: Budesonide-d8 is a deuterated form of budesonide, commonly used as an internal standard in mass spectrometry-based assays. In the context of immunoassays, the replacement of hydrogen atoms with deuterium does not alter the three-dimensional structure of the molecule that is recognized by antibodies. Therefore, the cross-reactivity profile of Budesonide-d8 is expected to be virtually identical to that of unlabeled budesonide. All data presented for budesonide should be considered directly applicable to Budesonide-d8.
Quantitative Cross-Reactivity Data
Specific cross-reactivity data for budesonide in commercially available budesonide immunoassays is not extensively published. However, to illustrate the common phenomenon of cross-reactivity among corticosteroids, the following data from various commercial cortisol immunoassays is presented. This demonstrates the variable specificity of antibodies and the potential for interference from other steroids.
| Immunoassay Platform | Compound | Concentration Tested | Percent Cross-Reactivity (%) | Reference |
| Roche Elecsys Cortisol II | Prednisolone | 1000 ng/mL | High | [1][2] |
| 6-Methylprednisolone | 1000 ng/mL | High | [1][3] | |
| 11-Deoxycortisol | 10 µg/mL | 3.62 | ||
| Cortisone | 10 µg/mL | 4.68 | ||
| Dexamethasone | 10 µg/mL | Not Detectable | ||
| Fluticasone | 1.0 µg/mL | Not Clinically Significant | ||
| Beclomethasone | 1.0 µg/mL | 1.6 | ||
| Siemens ADVIA Centaur XP | Prednisolone | Not Specified | ~55% | |
| IBL-America Cortisol ELISA | Prednisolone | Not Specified | 100% | |
| Cortisone | Not Specified | 76.9% | ||
| 17-Hydroxyprogesterone | Not Specified | 0.8% | ||
| Demeditec Cortisol ELISA | Prednisolone | Not Specified | 21.6% | |
| Prednisone | Not Specified | 16.3% |
Note: "High" indicates significant cross-reactivity as reported in the study, without a specific percentage provided. It is recommended to consult the full study or the manufacturer's package insert for detailed information.
Experimental Protocols
The determination of cross-reactivity in immunoassays is a critical validation experiment. A generalized methodology for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA) is provided below.
Protocol: Assessment of Cross-Reactivity by Competitive ELISA
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (e.g., Budesonide-protein conjugate)
-
Primary antibody (specific for the target analyte, e.g., anti-Budesonide antibody)
-
Target analyte standard (Budesonide)
-
Potential cross-reactants (Budesonide-d8, other corticosteroids)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating, blocking, wash, and assay buffers
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing and Blocking: Discard the coating solution and wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the budesonide standard and each potential cross-reactant (including Budesonide-d8 and other corticosteroids) in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the washed and blocked microtiter plate wells. Incubate for 1-2 hours at room temperature.
-
-
Detection: Wash the plate three times with wash buffer. Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times with wash buffer. Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Plot the absorbance against the logarithm of the concentration for both the budesonide standard and each potential cross-reactant.
-
Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Budesonide / IC50 of Cross-Reactant) x 100
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Principle of Competitive Immunoassay for Budesonide.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Budesonide Acid-d8
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Budesonide acid-d8, a deuterated form of a corticosteroid used in critical research applications such as isotope tracing and pharmacokinetic studies. Adherence to these guidelines is crucial for protecting laboratory personnel and the environment from potential harm.
Understanding the Waste Profile
This compound, like its non-deuterated counterpart, is a potent pharmaceutical compound. While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to handle it as such due to its biological activity.[1][2] Improper disposal, such as sewering, is strongly discouraged as it can lead to the contamination of water systems with pharmacologically active substances.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste generated during laboratory experiments.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from non-hazardous and other chemical waste at the point of generation. Use dedicated, clearly labeled waste containers.
2. Waste Containment:
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE) and lab supplies, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and shatter-resistant container. Ensure the container is properly vented if there is a risk of gas generation.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information (e.g., "Potent Pharmaceutical Compound").
4. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
5. Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash. [2]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The preferred method of disposal for potent pharmaceutical compounds is high-temperature incineration by a permitted facility.
Quantitative Waste Log
Maintaining a detailed log of generated waste is crucial for regulatory compliance and safety. Below is a template that can be adapted for your laboratory's needs.
| Date | Experiment ID | Waste Type (Solid/Liquid) | Quantity (g or mL) | Researcher Name | Disposal Date |
Experimental Workflow and Disposal Decision Process
The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for its proper disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and safety data sheets for the most current information.
References
Essential Safety and Operational Guidance for Handling Budesonide Acid-d8
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Budesonide acid-d8 is paramount. This document provides immediate, procedural guidance for the safe operational use and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Budesonide, a corticosteroid that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is known to cause skin irritation and may provoke an allergic skin reaction.[1][2] Furthermore, it may lead to allergy or asthma symptoms or breathing difficulties if inhaled and is suspected of damaging fertility or the unborn child. Prolonged or repeated exposure can cause damage to organs. The material can also form explosible dust-air mixtures.
Due to these hazards, a stringent PPE protocol is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification/Standard |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or irritation is experienced. For significant dust generation, a positive-pressure, full-face apparatus may be necessary. |
| Eye Protection | Safety Glasses | Use safety glasses with side shields or goggles to protect against direct contact. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended. Regularly inspect gloves for any signs of degradation. |
| Body Protection | Lab Coat/Coveralls | A lab coat is suitable for small quantities (up to 500g). For larger quantities, a disposable, low-permeability coverall is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing exposure and ensuring safety throughout the handling process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, light-protected, and well-ventilated area at room temperature.
-
Access to the storage area should be restricted to authorized personnel.
2. Handling and Weighing:
-
All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated, clean equipment for weighing and transferring the compound.
-
Minimize the generation of dust. If possible, use a solution instead of the powdered form.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, moisten the spilled material with water to prevent dust dispersal.
-
Carefully collect the material using a scoop or absorbent pads and place it into a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.
5. Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Place all contaminated materials in a clearly labeled, sealed container.
-
Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
